molecular formula C6H13N3S B12221593 2-(Piperazin-1-yl)ethanethioamide

2-(Piperazin-1-yl)ethanethioamide

Cat. No.: B12221593
M. Wt: 159.26 g/mol
InChI Key: SQOSGQWDMMJTEB-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethanethioamide (CAS 1210974-04-1) is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the construction of novel heterocyclic compounds with potential therapeutic applications. Its structure incorporates a piperazine ring, a privileged scaffold renowned for its versatility in drug discovery, linked to a thioamide-functionalized side chain. The piperazine moiety is frequently employed to fine-tune key physicochemical properties of lead compounds, including aqueous solubility and oral bioavailability, and serves as a critical conformational spacer to optimally present pharmacophoric elements to biological targets . This compound serves as a valuable building block for the synthesis of more complex molecules. Research indicates that derivatives of piperazine are extensively explored for a wide spectrum of pharmacological activities. The piperazine core is a common feature in molecules investigated for anticancer , antimicrobial , antiviral , and anti-inflammatory properties, among others. Furthermore, the incorporation of sulfur-containing groups, such as the thioamide, is a recognized strategy in drug design, often contributing to enhanced binding affinity or novel mechanisms of action . The reactive thioamide group can be utilized in further chemical transformations to create diverse heterocyclic systems, making 2-(Piperazin-1-yl)ethanethioamide a flexible starting point for library synthesis in lead optimization campaigns. Key Identifiers • CAS Number: 1210974-04-1 • Molecular Formula: C₆H₁₃N₃S • Molecular Weight: 159.25 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSGQWDMMJTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(Piperazin-1-yl)ethanethioamide basic properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Basic Properties of 2-(Piperazin-1-yl)ethanethioamide

Executive Summary

This technical guide provides a comprehensive analysis of the basic properties of 2-(Piperazin-1-yl)ethanethioamide, a molecule integrating the well-established basic scaffold of piperazine with the electronically complex thioamide functional group. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay between these two moieties that dictates the compound's overall basicity, reactivity, and physicochemical profile. By synthesizing foundational chemical principles with practical experimental methodologies, this guide explains the causality behind the molecule's behavior, its potential for salt formation, and the critical implications of its basicity on pharmacokinetic properties (ADME) and overall suitability as a drug candidate. All discussions are grounded in authoritative sources to ensure scientific integrity and provide a trusted resource for laboratory application and strategic decision-making in pharmaceutical development.

Molecular Structure and Functional Group Analysis

The basic character of 2-(Piperazin-1-yl)ethanethioamide is not monolithic; it arises from the distinct contributions of its constituent functional groups. A thorough understanding of the molecule begins with an analysis of its structure and the electronic nature of the piperazine ring and the thioamide moiety.

Chemical Structure

The molecule consists of a piperazine ring N-substituted with an ethanethioamide group. This arrangement presents three potential sites for protonation: the two nitrogen atoms of the piperazine ring and the thioamide group.

Figure 1: Structure of 2-(Piperazin-1-yl)ethanethioamide.
The Piperazine Moiety: A Foundation of Basicity

Piperazine is a six-membered heterocyclic compound containing two secondary amine nitrogens at opposite positions.[1][2] It is a strong base in aqueous solution.[2][3] The basicity stems from the lone pair of electrons on each nitrogen atom, which are readily available to accept a proton. Piperazine is a diprotic base, meaning it can be protonated sequentially at its two nitrogen atoms. These two protonation events are characterized by distinct pKa values for their conjugate acids.

  • pKa1: The first protonation occurs at one of the nitrogen atoms. For unsubstituted piperazine, the pKa of the resulting conjugate acid is approximately 9.73 at 25°C.[1][3][4][5] This value is typical for a secondary cyclic amine.

  • pKa2: The second protonation occurs at the other nitrogen. The pKa for this step is significantly lower, around 5.35.[4][5][6] The reduced basicity of the second nitrogen is due to the electrostatic repulsion from the nearby positively charged ammonium group formed during the first protonation.

In 2-(Piperazin-1-yl)ethanethioamide, one nitrogen (N-1) is secondary, while the other (N-4) is tertiary, being substituted with the ethanethioamide group. Alkyl substitution on a piperazine nitrogen typically reduces its basicity.[7][8][9] Therefore, the secondary amine at the N-1 position is predicted to be the most basic site on the molecule.

The Thioamide Functional Group: A Complex Contributor

The thioamide group (R-C(=S)-NR'R'') is an isostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This substitution introduces significant changes to the group's electronic properties and basicity. While amides are very weak bases that protonate on the oxygen atom, thioamides are comparatively more basic and protonate preferentially on the sulfur atom.[10][11][12]

The reasons for this preference include:

  • Polarizability: Sulfur is larger and more polarizable than oxygen, making it a "softer" base that interacts more favorably with the "soft" acid (a proton).

  • Resonance: Protonation on sulfur allows the positive charge to be delocalized over both the sulfur and nitrogen atoms through resonance, leading to a more stable conjugate acid.

Despite this, thioamides are generally considered weak bases. Their N-H protons are actually more acidic than those of corresponding amides.[11][13] Therefore, the thioamide group in 2-(Piperazin-1-yl)ethanethioamide is not expected to be a significant contributor to the overall basicity in aqueous media compared to the highly basic piperazine ring.

Physicochemical Properties and Predicted Basicity

The overall basicity of the molecule is best understood by quantifying the pKa values associated with its ionizable centers. While experimental determination is the gold standard, a reliable prediction can be made based on the properties of its constituent parts.

Predicted Protonation Sequence and pKa Values

Based on the analysis of the functional groups, the protonation of 2-(Piperazin-1-yl)ethanethioamide in an increasingly acidic environment is expected to occur in a specific sequence.

Protonation_Sequence A 1. N-1 (Secondary Amine) Most Basic Predicted pKa ≈ 9.5 - 9.8 B 2. N-4 (Tertiary Amine) Moderately Basic Predicted pKa ≈ 5.0 - 5.5 A->B First Protonation C 3. Thioamide Sulfur Weakly Basic Predicted pKa < 0 B->C Second Protonation

Figure 2: Predicted order of protonation for 2-(Piperazin-1-yl)ethanethioamide.
  • First Protonation (Highest pKa): The secondary amine (N-1) of the piperazine ring is the most basic center. Its pKa is expected to be slightly lower than that of unsubstituted piperazine due to the electron-withdrawing nature of the distant thioamide group, likely falling in the 9.5-9.8 range. At physiological pH (~7.4), this site will be predominantly protonated.[7]

  • Second Protonation (Intermediate pKa): The tertiary amine (N-4) is the next most basic site. Its basicity is reduced by the presence of the adjacent positive charge after the first protonation. Its pKa is predicted to be in the 5.0-5.5 range, similar to the pKa2 of piperazine.[4]

  • Third Protonation (Lowest pKa): The sulfur atom of the thioamide group is the least basic site and will only be protonated under strongly acidic conditions (pH < 0).

Quantitative Data Summary

The following table summarizes the known pKa values of the parent structures, which inform the predictions for the target molecule.

Compound/MoietypKa Value(s)Temperature (°C)Reference(s)
Piperazine (Conjugate Acid 1)9.7325[1][4]
Piperazine (Conjugate Acid 2)5.3525[4]
Thioacetamide (Conjugate Acid)-1.3 (estimated)N/AGeneral chemical data
Predicted for Target Molecule (N-1) ~9.5 - 9.8 N/A Educated Prediction
Predicted for Target Molecule (N-4) ~5.0 - 5.5 N/A Educated Prediction

Experimental Protocols

To move from prediction to empirical fact, standardized experimental procedures are required. The synthesis of the compound and the determination of its pKa values are fundamental workflows for any drug development professional.

Synthesis Pathway

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a sulfuring agent like Lawesson's reagent. The precursor, 2-(piperazin-1-yl)acetamide, can be synthesized via nucleophilic substitution.

Figure 3: Proposed workflow for the synthesis of 2-(Piperazin-1-yl)ethanethioamide.

Protocol for Thionation (Step 2):

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(piperazin-1-yl)acetamide (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution. Causality: Using a slight excess of the amide ensures the complete consumption of the more valuable sulfuring agent. Anhydrous conditions are critical as Lawesson's reagent can react with water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solution to remove any insoluble byproducts.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude thioamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 2-(Piperazin-1-yl)ethanethioamide.

Experimental pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of a compound. It involves monitoring the pH of a solution of the compound as a standardized titrant is added.

Figure 4: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of 2-(Piperazin-1-yl)ethanethioamide and dissolve it in a known volume of deionized, CO₂-free water. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

  • System Validation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values. Causality: This step is critical for ensuring the accuracy of the pH measurements, which directly determine the pKa values.

  • Titration Setup: Immerse the calibrated pH electrode and a temperature probe into the analyte solution. Use a magnetic stirrer for continuous mixing. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated burette or an automated titrator.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant. Smaller increments should be used near the expected equivalence points to generate a high-resolution curve.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The resulting titration curve for this diprotic base will show two inflection points, corresponding to the two equivalence points.

  • pKa Calculation: The pKa is the pH at which the concentrations of the basic form and its conjugate acid are equal. This corresponds to the half-equivalence point on the titration curve.

    • pKa1 is the pH at the midpoint between the start of the titration and the first equivalence point.

    • pKa2 is the pH at the midpoint between the first and second equivalence points.

Implications in Drug Discovery and Development

The basicity of a molecule, quantified by its pKa, is a fundamental property that profoundly influences its behavior in biological systems.[14][15][16] For a molecule like 2-(Piperazin-1-yl)ethanethioamide, understanding its basic properties is essential for predicting its potential as a therapeutic agent.

Role of Basicity in Pharmacokinetics (ADME)

The degree of ionization of a drug at a given pH, which is determined by its pKa, affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[17][18]

  • Absorption: Generally, the uncharged (neutral) form of a molecule is more lipid-soluble and can more easily cross biological membranes like the gut wall. With a high pKa (~9.6), the piperazine moiety will be almost fully protonated (charged) in the stomach (pH 1-3) and small intestine (pH 6-7.5). This high degree of ionization can lead to lower passive permeability and potentially poor oral absorption.

  • Solubility: The charged (protonated) form of a drug is typically more water-soluble.[14] The ability to form salts at the basic piperazine nitrogens significantly enhances the aqueous solubility of the compound, which is crucial for formulation and administration.

  • Distribution: Plasma pH is tightly controlled at ~7.4. At this pH, the N-1 nitrogen of the compound will be largely protonated. This can influence plasma protein binding and distribution into tissues.

  • Target Interaction: The ability to exist in a protonated state allows basic compounds to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein binding sites, which can be a key driver of pharmacological potency.[18]

  • Toxicity: High basicity can sometimes be associated with off-target effects. For example, strongly basic compounds are often linked to inhibition of the hERG potassium channel, which can lead to cardiotoxicity, or to phospholipidosis.[14][18] Attenuating basicity is a common strategy in medicinal chemistry to mitigate these risks.[15][16]

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a "privileged scaffold" in drug design, appearing in numerous approved drugs across various therapeutic areas.[19][20][21] Its prevalence is due to several favorable properties conferred by its basic nature:

  • Improved Solubility: The two basic nitrogens provide handles for salt formation, enhancing aqueous solubility.[19][20]

  • Target Binding: It can act as a hydrogen bond acceptor (at the nitrogen lone pair) or a hydrogen bond donor (when protonated), facilitating strong interactions with biological targets.[20]

  • Favorable ADME: The pKa of piperazine often results in a balance of charged and uncharged species at physiological pH, which can be fine-tuned to optimize ADME properties.[19]

Conclusion

2-(Piperazin-1-yl)ethanethioamide is a diprotic base whose physicochemical character is overwhelmingly dominated by the piperazine moiety. The secondary amine nitrogen (N-1) serves as the primary basic center with a predicted pKa in the range of 9.5-9.8, ensuring it is predominantly protonated at physiological pH. The tertiary amine (N-4) is significantly less basic, while the thioamide group makes a negligible contribution to the overall basicity in aqueous solution. This strong basicity is a double-edged sword in drug development; it provides an excellent handle for enhancing aqueous solubility through salt formation and can facilitate potent target binding, but it may also present challenges for oral absorption and introduce potential toxicity liabilities. A thorough experimental characterization of the pKa values and a careful evaluation of the ADME profile are therefore critical next steps for any research program involving this or structurally related compounds.

References

  • Wikipedia. Piperazine. [Online]. Available: [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Online]. Available: [Link]

  • PubChem. Piperazine. [Online]. National Center for Biotechnology Information. Available: [Link]

  • Grokipedia. Piperazine. [Online]. Available: [Link]

  • Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Online]. Available: [Link]

  • FooDB. (2010). Showing Compound Piperazine (FDB012189). [Online]. Available: [Link]

  • Singh, B., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 24, 1139–1152. [Online]. Available: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Online]. Available: [Link]

  • Taylor & Francis Online. (2018). Piperazines – Knowledge and References. [Online]. Available: [Link]

  • Laurence, C., et al. (1993). Hydrogen-bond basicity of thioamides and thioureas. J. Chem. Soc., Perkin Trans. 2, (5), 941-945. [Online]. Available: [Link]

  • Mitchell, A. R., & Miller, S. J. (2019). Biosynthesis and Chemical Applications of Thioamides. Accounts of Chemical Research, 52(3), 661–673. [Online]. Available: [Link]

  • Ali, A., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Chemical Papers, 77, 4247–4258. [Online]. Available: [Link]

  • Charifson, P. S., & Walters, W. P. (2014). Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. Journal of Medicinal Chemistry, 57(23), 9701–9717. [Online]. Available: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Online]. Available: [Link]

  • Mitchell, A. R., & Miller, S. J. (2019). Biosynthesis and Chemical Applications of Thioamides. Accounts of Chemical Research, 52(3), 661-673. [Online]. Available: [Link]

  • ResearchGate. (2022). pKa values of common substituted piperazines. [Online]. Available: [Link]

  • American Chemical Society. (2014). Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. [Online]. Available: [Link]

  • PubMed. (2014). Acidic and basic drugs in medicinal chemistry: a perspective. [Online]. Available: [Link]

  • ACS Publications. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Online]. Available: [Link]

  • DrugDiscovery.com. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Online]. Available: [Link]

  • Manallack, D. T., et al. (2017). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today, 22(12), 1845-1853. [Online]. Available: [Link]

  • Wikipedia. Thioamide. [Online]. Available: [Link]

Sources

2-(Piperazin-1-yl)ethanethioamide: Structural Analysis, Synthetic Methodologies, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a fundamental approach to drug discovery. 2-(Piperazin-1-yl)ethanethioamide represents a highly versatile, bifunctional building block that merges the pharmacokinetic-enhancing properties of a piperazine ring with the potent reactivity and target-binding capabilities of an ethanethioamide moiety. This technical whitepaper provides an in-depth analysis of its chemical architecture, details a self-validating synthetic protocol, and explores its downstream utility in generating bioactive heterocycles and enzyme inhibitors.

Chemical Identity & Structural Architecture

The structural elegance of 2-(piperazin-1-yl)ethanethioamide lies in its dual-functional nature, allowing orthogonal reactivity at either end of the molecule.

  • IUPAC Name: 1 [1]

  • Molecular Formula: C₆H₁₃N₃S

  • Molar Mass: 159.25 g/mol

Structural Breakdown:

  • The Piperazine Core: A highly polar, basic six-membered heterocycle containing two nitrogen atoms. In drug design, incorporating a piperazine moiety is a proven strategy to modulate lipophilicity,2 [2]. The secondary amine (N4) remains available for further functionalization.

  • The Ethanethioamide Moiety: The -CH₂-C(=S)NH₂ group acts as a robust hydrogen bond donor and acceptor. The highly polarizable sulfur atom serves as an excellent nucleophile for cyclization reactions and acts as a potent pharmacophore for active-site metal chelation or 3 [3].

Physicochemical & Pharmacokinetic Profiling

Understanding the baseline physicochemical properties of this fragment is critical for predicting its behavior in biological systems and formulating downstream lead compounds.

PropertyValuePharmacological Implication
Molecular Weight 159.25 g/mol High ligand efficiency; ideal starting point for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 3 (NH, NH₂)Facilitates strong target engagement via complex H-bonding networks.
Hydrogen Bond Acceptors 3 (N, N, S)Enables interaction with kinase hinge regions or protease active sites.
Topological Polar Surface Area (TPSA) ~66 ŲFavorable for membrane permeability; allows for potential blood-brain barrier (BBB) penetration if appended to lipophilic groups.
Rotatable Bonds 2Low entropic penalty upon target binding, ensuring high-affinity interactions.

Synthetic Methodologies: A Self-Validating Protocol

Direct alkylation of unprotected piperazine with 2-chloroethanethioamide often yields an intractable mixture of mono- and di-alkylated products due to the equivalent nucleophilicity of the two secondary amines. To ensure a high-yield, chemically rigorous outcome, a protection-alkylation-thionation-deprotection sequence must be employed.

Step-by-Step Experimental Workflow

Step 1: Desymmetrization via Mono-Protection

  • Procedure: React piperazine (3.0 eq) with di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in dichloromethane (DCM) at 0°C.

  • Causality: Using an excess of piperazine statistically favors mono-protection. The Boc group desymmetrizes the ring, completely preventing over-alkylation in the subsequent step.

Step 2: SN2 Alkylation (Finkelstein-Assisted)

  • Procedure: React mono-Boc-piperazine with chloroacetonitrile (1.1 eq) in the presence of K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq) in acetonitrile (MeCN) at 60°C for 12 hours.

  • Causality: While chloroacetonitrile is a good electrophile, the addition of KI facilitates an in situ Finkelstein reaction. The transient formation of iodoacetonitrile dramatically accelerates the SN2 displacement, driving the reaction to completion and minimizing side reactions.

Step 3: Thionation of the Nitrile

  • Procedure: Treat the resulting tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with sodium hydrosulfide (NaSH, 2.0 eq) and magnesium chloride (MgCl₂, 1.0 eq) in aqueous ethanol at room temperature.

  • Causality: Mg²⁺ acts as a Lewis acid, coordinating to the nitrogen of the nitrile group. This withdraws electron density from the nitrile carbon, making it highly susceptible to nucleophilic addition by the hydrosulfide ion, smoothly generating the thioamide without the need for toxic H₂S gas.

Step 4: Acidic Deprotection

  • Procedure: Cleave the Boc group using 4M HCl in dioxane at room temperature for 2 hours. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO₃ and extract with ethyl acetate to yield the free base 2-(piperazin-1-yl)ethanethioamide.

SynthFlow A Piperazine (Nucleophile) C Mono-Boc-Piperazine (Desymmetrized) A->C Mono-Protection B Boc2O (Protecting Agent) B->C E Boc-Cyanomethyl-Piperazine (Alkylated Intermediate) C->E SN2 Alkylation D Chloroacetonitrile + KI / K2CO3 D->E G Boc-Piperazine-Ethanethioamide (Protected Thioamide) E->G Nucleophilic Addition F NaSH / MgCl2 (Thionation) F->G I 2-(Piperazin-1-yl)ethanethioamide (Target Compound) G->I Acidic Cleavage H HCl / Dioxane (Deprotection) H->I

Synthetic workflow for 2-(piperazin-1-yl)ethanethioamide via a self-validating protection sequence.

Analytical Validation Markers

To ensure the trustworthiness of the synthesis, the final compound must be validated against the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆): The diagnostic thioamide protons (-NH₂) will appear as two distinct, broad singlets between 9.0 and 10.0 ppm . This magnetic non-equivalence is caused by the restricted rotation around the C-N partial double bond of the thioamide. The isolated methylene (-CH₂-) bridging the piperazine and thioamide will appear as a sharp singlet at ~3.3 ppm .

  • ¹³C NMR: The thiocarbonyl carbon (C=S) is highly deshielded and must resonate at ~200-205 ppm , definitively proving the conversion from the nitrile (~115 ppm) or an oxygen-amide (~170 ppm).

  • ESI-MS: A dominant molecular ion peak [M+H]⁺ at m/z 160.1 confirms the exact mass.

Mechanistic Pathways & Downstream Applications

The true value of 2-(piperazin-1-yl)ethanethioamide lies in its application as a precursor for complex active pharmaceutical ingredients (APIs).

  • Hantzsch Thiazole Synthesis: The thioamide moiety is the classic bis-nucleophile required for the Hantzsch synthesis. Reacting 2-(piperazin-1-yl)ethanethioamide with various α-haloketones yields 2-(piperazin-1-ylmethyl)thiazoles. This specific motif is frequently utilized in developing potent antimicrobial agents and CNS-active drugs.

  • Targeted Enzyme Inhibition: Piperazine-linked thioamides and acetamides have demonstrated profound efficacy in neurodegenerative disease models. Notably, substituted derivatives of this scaffold act as potent3 [3], making them highly relevant in Alzheimer's disease research. Furthermore, piperazine extensions are critical in the design of 2 [2] for atherosclerosis therapy.

UtilityFlow Core 2-(Piperazin-1-yl)ethanethioamide Thiazole Thiazole Derivatives (Hantzsch Synthesis) Core->Thiazole + α-Haloketones Enzyme Enzyme Inhibitors (AChE, BACE-1, ACAT-1) Core->Enzyme Pharmacophore Binding Solubility Solubility Enhancement (Drug Formulation) Core->Solubility Piperazine Ionization

Downstream applications of the piperazine-thioamide scaffold in medicinal chemistry.

References

  • AK Scientific, Inc. (n.d.). 2-(Piperazin-1-yl)ethanethioamide Catalog#: 9348DF.
  • MDPI Molecules. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Drug Development Research. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities.

Sources

Advanced Solubility Profiling of 2-(Piperazin-1-yl)ethanethioamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Piperazin-1-yl)ethanethioamide (CAS: 1210974-04-1) is a highly polar, bifunctional molecule featuring a basic piperazine ring and a primary thioamide group. For drug development professionals and process chemists, understanding its solvation thermodynamics is critical for optimizing synthesis, purification, and formulation. This technical guide provides an authoritative framework for its solubility profile in organic solvents, grounded in structural causality, and outlines self-validating protocols for empirical solubility screening.

Mechanistic Drivers of Solvation

The solubility of 2-(Piperazin-1-yl)ethanethioamide is governed by the thermodynamic interplay of its two primary functional domains:

  • The Piperazine Core: The piperazine moiety contains both secondary and tertiary amine nitrogen atoms, rendering the molecule highly basic and capable of extensive hydrogen bond donation and acceptance. Unmodified piperazine is freely soluble in highly polar protic solvents like water and ethylene glycol, but exhibits poor solubility in non-polar solvents such as diethyl ether[1]. Furthermore, high concentrations of piperazine in solution can lead to complex solid-liquid equilibrium (SLE) behaviors, including the precipitation of various hydrate forms depending on the thermal conditions[2].

  • The Ethanethioamide Appendage: The substitution of an amide with a thioamide significantly alters the molecule's dielectric interactions. While still a strong hydrogen bond donor/acceptor, the larger atomic radius and lower electronegativity of sulfur compared to oxygen reduce the overall dipole moment slightly while increasing polarizability. In macromolecular and peptide chemistry, thioamide incorporation has been shown to enhance solubility in polar aprotic solvents like DMF by disrupting intermolecular aggregation that typically plagues native amides[3]. Additionally, thioamide functionalization can render a compound insoluble in chlorinated solvents (e.g., chloroform) while maintaining excellent solubility in THF, DMF, and DMSO[4].

Empirical Solvent Matrix

Based on the structural thermodynamics of the piperazine and thioamide moieties, the following table summarizes the predicted solubility behavior of 2-(Piperazin-1-yl)ethanethioamide across common organic solvent classes to guide initial solvent selection.

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions and excellent hydrogen-bond acceptance from the thioamide NH₂ and piperazine NH stabilize the solute[3].
Polar Protic Methanol, EthanolModerate to High Extensive hydrogen-bonding networks solvate the basic nitrogens. However, solubility is highly temperature-dependent, risking supersaturation[2].
Ethers / Cyclic Ethers THF, 1,4-DioxaneModerate Thioamide functionalization enhances compatibility with THF compared to native amides[4], though the basic piperazine limits total capacity.
Chlorinated Chloroform, DCMLow The introduction of the thioamide group significantly reduces solubility in chlorinated solvents due to unfavorable polarizability matching[4].
Non-Polar Hexane, Diethyl EtherInsoluble Lack of hydrogen-bonding capability and low dielectric constants fail to overcome the high crystal lattice energy of the polar molecule[1].

High-Throughput Solid-Liquid Equilibrium (SLE) Screening Protocol

To establish a precise solubility curve for 2-(Piperazin-1-yl)ethanethioamide, process chemists must move beyond simple visual assessments. The following self-validating protocol utilizes Focused Beam Reflectance Measurement (FBRM) and Particle Vision Microscopy (PVM) to accurately map the metastable zone width (MSZW) and solid-liquid equilibrium. In-situ laser techniques allow for the observation of crystal dissolution and formation without the need for liquid sampling, which can introduce thermal artifacts[5].

G N1 1. Prepare Solute-Solvent Mixtures N2 2. Controlled Heating (Dissolution Phase) N1->N2 N3 3. In-situ FBRM/PVM Monitoring N2->N3 N4 4. Controlled Cooling (Crystallization Phase) N3->N4 N5 5. Record Cloud Point & Clear Point N3->N5 Real-time Chord Length Data N4->N5 N6 6. Construct Solid-Liquid Equilibrium (SLE) Curve N5->N6

Workflow for High-Throughput Solid-Liquid Equilibrium (SLE) Solubility Screening using FBRM.

Step-by-Step Methodology:
  • Preparation: Suspend a known mass of 2-(Piperazin-1-yl)ethanethioamide in a target organic solvent (e.g., DMSO or Ethanol) within a jacketed, mechanically agitated 1 L glass reactor.

  • Probe Initialization: Insert the FBRM and PVM probes into the suspension to establish a baseline chord length distribution and visual morphology of the undissolved solute[5].

  • Controlled Heating (Dissolution): Ramp the reactor temperature at a controlled rate (e.g., 0.5 °C/min). The FBRM will record a sharp decrease in particle counts. The "Clear Point" is defined as the exact temperature where the total particle count reaches the solvent baseline.

  • Isothermal Hold: Maintain the temperature 5 °C above the Clear Point for 30 minutes. Causality: This ensures the complete destruction of the crystal lattice history, preventing premature secondary nucleation during the cooling phase.

  • Controlled Cooling (Crystallization): Cool the solution at a constant rate (e.g., 0.2 °C/min). The "Cloud Point" is recorded when the FBRM detects a sudden spike in chord counts, indicating the onset of primary nucleation. PVM provides real-time visual validation of the crystal habit[5].

  • Data Synthesis: Plot the Clear Points (Solubility Curve) and Cloud Points (Metastable Limit) against concentration to define the thermodynamic operating window for process scale-up.

Troubleshooting Phase Separation ("Oiling Out")

A critical challenge when crystallizing highly polar piperazine derivatives from organic solvents is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the solute separates from the solution as an impure, supersaturated liquid rather than a solid crystal, typically because the separation occurs at a temperature above the solute's melting point in that specific solvent system[6].

G O1 Phase Separation ('Oiling Out') O2 Optimize Cooling Rate O1->O2 O3 Introduce Seed Crystals O1->O3 O4 Modify Solvent: Anti-Solvent Ratio O1->O4 O5 Stable Crystal Lattice Formation O2->O5 O3->O5 O4->O5

Decision tree for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Mitigation Strategies:
  • Optimize Cooling Kinetics: Rapid cooling forces the system deep into supersaturation, favoring amorphous oil formation. Slowing the cooling rate allows molecules sufficient time to arrange into a stable, ordered crystal lattice[6].

  • Seeding: Introducing a small amount of pure 2-(Piperazin-1-yl)ethanethioamide crystals (seeds) into the supersaturated zone provides a physical template for secondary nucleation. Causality: This bypasses the high thermodynamic energy barrier of primary nucleation, forcing the system to precipitate as a solid rather than an oil[6].

  • Solvent/Anti-Solvent Modulation: If using an anti-solvent to induce crystallization, reduce the addition rate. Alternatively, shift to a solvent system where the compound has a steeper solubility curve, ensuring that the point of supersaturation occurs at a lower temperature, well below the compound's melting point[6].

References

  • [1] Title: Piperazine. Source: Wikipedia. URL: [Link]

  • [5] Title: Solid liquid solubility of piperazine. Source: SINTEF. URL:[Link]

  • [2] Title: Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

  • [3] Title: Programmable Helicity and Macrocycle Symmetry in β-Peptides via Site-Selective Thioamide Substitution. Source: PMC (NIH). URL: [Link]

  • [4] Title: Polymer of Intrinsic Microporosity Incorporating Thioamide Functionality: Preparation and Gas Transport Properties. Source: Macromolecules (Figshare). URL: [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Piperazine-Containing Thioamides

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of the piperazine heterocycle and the thioamide functional group has given rise to a versatile class of molecules with profound implications in medicinal chemistry. This in-depth technical guide charts the historical trajectory and discovery of piperazine-containing thioamides, from their early applications as anthelmintic agents to their contemporary roles in targeting complex diseases such as cancer and neurodegenerative disorders. We will delve into the core synthetic methodologies, elucidate the mechanistic underpinnings of their biological activity, and present a comprehensive analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical insights into this important chemical space.

A Historical Perspective: From Vermifuge to Versatile Pharmacophore

The story of piperazine-containing thioamides is one of scientific serendipity and systematic evolution. The journey begins with the independent exploration of its two core components: the piperazine ring and the thioamide group.

1.1. The Genesis of Piperazine as an Anthelmintic

Piperazine was first introduced as an anthelmintic agent in the 1950s.[1] Its remarkable ability to paralyze ascarids (roundworms) led to its widespread use in both human and veterinary medicine.[2][3] Early research by Guilhon in 1951 and subsequent extensive trials by Sloan, Kingsbury, and Jolly in 1954 solidified piperazine's position as a valuable therapeutic agent for treating parasitic worm infections.[2] The mechanism of action was later identified to be its agonist effect on the inhibitory GABA (γ-aminobutyric acid) receptors in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasite from the host's body.[3]

1.2. The Emergence of the Thioamide Moiety

Thioamides, the sulfur analogs of amides, have long been recognized for their unique chemical properties and biological activities. The Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later mechanistically studied by Karl Kindler in 1923, provided a foundational method for their synthesis.[4][5] This reaction allows for the formation of a thioamide from an aryl ketone, an amine, and elemental sulfur.

1.3. The Convergence: The Birth of Piperazine-Containing Thioamides

While an exact date for the first synthesis of a piperazine-containing thioamide is not readily apparent in the reviewed literature, their development can be seen as a logical progression in medicinal chemistry. The inherent biological activity of the piperazine nucleus, particularly its anthelmintic properties, made it an attractive scaffold for further chemical modification. The introduction of the thioamide group offered a way to modulate the physicochemical properties and biological activity of piperazine derivatives.

Early investigations into piperazine derivatives for anthelmintic activity in the mid-20th century likely included the synthesis of various amide and, subsequently, thioamide analogs to explore structure-activity relationships. The development of synthetic methodologies like the Willgerodt-Kindler reaction provided a practical route to access these compounds.[6][7]

Synthetic Strategies: Crafting the Piperazine-Thioamide Core

The synthesis of piperazine-containing thioamides can be broadly approached through two primary strategies: formation of the thioamide bond on a pre-existing piperazine scaffold or construction of the piperazine ring onto a molecule already containing a thioamide or its precursor.

2.1. The Workhorse: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction remains a cornerstone for the synthesis of N-aryl and N-alkyl thioamides, including those incorporating a piperazine ring. This one-pot, three-component reaction typically involves an aldehyde or ketone, a secondary amine (such as piperazine or its derivatives), and elemental sulfur.[6][7]

Experimental Protocol: General Procedure for the Willgerodt-Kindler Reaction [6]

  • Reactant Mixture: To a reaction vessel, add the aldehyde or ketone (1 equivalent), the piperazine derivative (1.1 equivalents), and elemental sulfur (2.5 equivalents).

  • Solvent: While the reaction can sometimes be performed neat, a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is often used.

  • Heating: The reaction mixture is heated, often under microwave irradiation, to temperatures ranging from 110°C to 180°C for a duration of 2 to 20 minutes.[7]

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired piperazine-containing thioamide.

Willgerodt_Kindler_Reaction Aldehyde Aldehyde/Ketone Thioamide Piperazine-Containing Thioamide Aldehyde->Thioamide + Piperazine Piperazine Derivative Piperazine->Thioamide + Sulfur Sulfur (S8) Sulfur->Thioamide + Heat/Microwave Thionation_Reaction Piperazine_Amide Piperazine Amide Thioamide Piperazine-Containing Thioamide Piperazine_Amide->Thioamide + Thionating_Agent Lawesson's Reagent or P4S10 Thionating_Agent->Thioamide + Heat GABA_Mechanism cluster_nematode Nematode Muscle Cell Piperazine_Thioamide Piperazine-Containing Thioamide GABA_Receptor GABA Receptor Piperazine_Thioamide->GABA_Receptor Agonist Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Sources

The Piperazine Scaffold: Mechanistic Pathways, Biological Activities, and Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle stands as a privileged scaffold. Structurally defined by a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, piperazine offers unparalleled conformational flexibility (adopting both chair and boat conformations) and tunable basicity[1]. These physicochemical properties allow piperazine derivatives to achieve optimal molecular fit within enzyme active sites, G-protein-coupled receptors (GPCRs), and transporter cavities.

This technical guide synthesizes the latest advancements in the biological evaluation of piperazine derivatives. By dissecting their multi-targeted mechanisms across oncology, infectious diseases, and virology, and by providing self-validating experimental protocols, this whitepaper serves as a comprehensive blueprint for researchers engaged in lead optimization and drug discovery.

Mechanistic Pathways and Biological Domains

The biological versatility of piperazine derivatives stems from their ability to undergo extensive N,N′ -disubstitution, allowing medicinal chemists to fine-tune lipophilicity, metabolic stability, and target specificity [2].

Oncology: Multi-Kinase Inhibition and Apoptosis

Piperazine derivatives have demonstrated profound anticancer efficacy, frequently overcoming the compensatory mechanisms that lead to drug resistance. Mechanistically, these compounds act as multi-target inhibitors. They simultaneously suppress the PI3K/AKT pathway (central to cell survival), Src family kinases (driving motility and proliferation), and the BCR-ABL pathway (a hallmark driver in chronic myeloid leukemia) [3]. By arresting these signaling cascades, piperazine derivatives force malignant cells into caspase-dependent apoptosis and halt the cell cycle at the G2/M phase.

Signaling Pip Piperazine Derivative PI3K PI3K / AKT Pathway Pip->PI3K Inhibits Src Src Family Kinases Pip->Src Inhibits BCR BCR-ABL Pathway Pip->BCR Inhibits Apop Caspase-Dependent Apoptosis PI3K->Apop Triggers Prolif Cell Proliferation Arrest Src->Prolif Arrests BCR->Prolif Arrests

Caption: Piperazine derivatives targeting multi-kinase pathways to induce apoptosis and cell cycle arrest.

Antimicrobial Efficacy: Structure-Activity Relationships (SAR)

The rise of multidrug-resistant (MDR) pathogens necessitates novel antimicrobial agents. Piperazine derivatives exhibit potent antibacterial and antitubercular activities by disrupting bacterial cell walls and inhibiting essential microbial enzymes (e.g., DNA gyrase in fluoroquinolone hybrids). SAR studies indicate that incorporating electron-withdrawing groups (such as -Cl, -Br, or -NO₂) onto aryl substituents significantly enhances the dipole moment and target affinity, driving Minimum Inhibitory Concentration (MIC) values down to the nanomolar range [5].

Antiviral Activity: CCR5 Antagonism

In virology, particularly HIV-1 treatment, piperazine derivatives synthesized via fragment-assembly strategies have emerged as potent CCR5 antagonists. By binding to the CCR5 co-receptor on host CD4+ T-cells, these compounds sterically hinder the viral envelope protein gp120, effectively blocking cellular target-effector fusion and preventing viral entry[4].

Quantitative Biological Activity Profiles

To benchmark the efficacy of novel piperazine derivatives, quantitative data from recent high-throughput screening and in vitro assays are summarized below.

Therapeutic DomainTarget / Cell LinePrimary MetricValue RangeMechanistic Notes
Anticancer K562 (CML)GI₅₀0.06 - 0.16 µMPI3K/AKT, Src, and BCR-ABL inhibition [3]
Antimicrobial Gram-positive/negativeMIC≥ 0.005 mMBacterial enzyme inhibition; enhanced by EWGs [5]
Antiviral HIV-1 (CD4/CCR5)IC₅₀0.44 - 6.29 µMCCR5-mediated fusion inhibition [4]
Antitubercular M. tuberculosisMIC~ 0.1 µg/mLDisruption of mycobacterial cell wall integrity [1]

Experimental Methodologies & Self-Validating Protocols

As application scientists, we recognize that reproducible data relies on logically sound, self-validating experimental designs. The following protocols detail the synthesis and biological evaluation of piperazine derivatives, explicitly outlining the causality behind each methodological choice.

Protocol 1: Regioselective Synthesis of N,N′ -Disubstituted Piperazines

Objective: Synthesize unsymmetrical piperazine derivatives without over-alkylation. Causality: Piperazine possesses two equivalent secondary amines. Direct alkylation yields a chaotic mixture of mono- and di-alkylated products. Using a stoichiometric Boc-protection step ensures strict mono-alkylation.

  • Boc Protection: Dissolve piperazine (1.0 eq) in dichloromethane (CH₂Cl₂). Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) at 0°C. Rationale: Low temperature and strict stoichiometry prevent di-Boc formation.

  • N-Alkylation: React the resulting N-Boc-piperazine with an electrophilic alkyl/aryl halide (R-X) in dimethylformamide (DMF) using K₂CO₃ as a base. Rationale: K₂CO₃ scavenges the acidic byproduct (HCl/HBr), driving the Sₙ2 reaction forward without degrading the Boc group.

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) for 2 hours at room temperature to cleave the Boc group.

  • Validation: Monitor via LC-MS. Self-Validation: The disappearance of the [M+H+100] peak (Boc mass) and appearance of the free amine mass confirms quantitative deprotection before the next synthetic step.

Workflow Step1 1. Boc Protection (Boc2O, 1 eq) Step2 2. N-Alkylation (R-X, K2CO3) Step1->Step2 N-Boc-Pip Step3 3. Deprotection (TFA / CH2Cl2) Step2->Step3 Intermediate Step4 4. Bio-Evaluation (MTT / MIC Assays) Step3->Step4 Target

Caption: Step-by-step synthetic and biological validation workflow for piperazine derivatives.

Protocol 2: In Vitro Anticancer Evaluation (MTT Viability Assay)

Objective: Quantify the GI₅₀ of synthesized derivatives against human cancer cell lines (e.g., K562). Causality: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in living cells, providing a direct, colorimetric proxy for cell viability.

  • Seeding: Seed K562 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Expose cells to a serial dilution of the piperazine derivative (0.01 µM to 100 µM).

    • Self-Validation: Include a vehicle control (DMSO < 0.1%) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin) to validate the assay's dynamic range.

  • Incubation & Readout: After 48h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. Solubilize the formazan crystals with 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate GI₅₀ using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay)

Objective: Determine the MIC against bacterial strains. Causality: Traditional optical density (OD) readings can be skewed if the synthesized piperazine derivative precipitates in the broth. Resazurin acts as a self-validating redox indicator—metabolically active bacteria reduce the blue non-fluorescent dye to pink/fluorescent resorufin, eliminating optical artifacts[5].

  • Preparation: Prepare a two-fold serial dilution of the piperazine compound in Mueller-Hinton broth within a 96-well plate.

  • Inoculation: Add bacterial suspension to achieve a final concentration of 5×105 CFU/mL per well.

  • Indicator Addition: Add 10 µL of Resazurin solution (0.015%) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is strictly defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The piperazine scaffold remains a cornerstone of rational drug design. By leveraging its unique stereoelectronic properties, researchers can engineer highly selective agents capable of multi-kinase inhibition in oncology, cell-wall disruption in microbiology, and receptor antagonism in virology. Adhering to rigorous, self-validating experimental protocols ensures that the structure-activity relationships derived from these syntheses are both robust and translatable, paving the way for the next generation of piperazine-based therapeutics.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Naturalista Campano URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists PLOS One URL:[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Bentham Science Publishers URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The piperazine ring is an indispensable pharmacophore in medicinal chemistry, frequently utilized to modulate the physicochemical properties of drug candidates, including solubility, basicity, and target binding affinity [1]. When coupled with a thioamide moiety—a functional group known for its ability to act as a hydrogen bond donor/acceptor and a bioisostere for amides—the resulting scaffold, 2-(piperazin-1-yl)ethanethioamide , becomes a highly versatile building block for the synthesis of complex heterocycles (e.g., thiazoles via the Hantzsch synthesis) and novel therapeutic agents.

Retrosynthetic Strategy and Causality

Designing a robust, scalable, and safe synthesis for 2-(piperazin-1-yl)ethanethioamide requires careful navigation of the inherent reactivity of both the diamine and the thioamide groups.

  • Regiocontrol via Protection: Piperazine is a symmetrical secondary diamine. Direct alkylation of unprotected piperazine inevitably leads to a statistical mixture of unreacted starting material, mono-alkylated, and bis-alkylated byproducts. To enforce strict regiocontrol, this protocol utilizes mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate). The Boc group acts as a steric and electronic shield, ensuring exclusive mono-alkylation at the unprotected nitrogen.

  • Safe Thionation: Traditional thioamide synthesis from nitriles relies on gaseous hydrogen sulfide (H₂S) under high pressure—a highly toxic and operationally hazardous approach. To create a self-validating and safer system, this protocol adopts the methodology developed by Kaboudin et al. [2], utilizing Phosphorus Pentasulfide (P₄S₁₀) in ethanol . Stirring P₄S₁₀ in ethanol generates a highly reactive, soluble thionating species in situ, allowing the conversion of the nitrile intermediate to the thioamide under mild reflux conditions without the need for specialized pressure reactors [3].

  • Orthogonal Deprotection: The Boc protecting group is perfectly orthogonal to the thionation conditions. In the final step, Trifluoroacetic acid (TFA) provides a clean, anhydrous acidic environment that selectively cleaves the carbamate, evolving isobutylene and CO₂ gases (which drives the reaction to completion) while leaving the sensitive thioamide intact.

Experimental Workflow Visualization

SynthesisWorkflow Start Starting Material Mono-Boc-Piperazine Step1 Step 1: N-Alkylation 2-chloroacetonitrile, K2CO3 Start->Step1 Int1 Intermediate 1 Boc-piperazinyl-acetonitrile Step1->Int1 Step2 Step 2: Thionation P4S10, EtOH, Reflux Int1->Step2 Int2 Intermediate 2 Boc-piperazinyl-ethanethioamide Step2->Int2 Step3 Step 3: Deprotection TFA, DCM, 0°C to RT Int2->Step3 Product Final Product 2-(piperazin-1-yl)ethanethioamide Step3->Product

Figure 1: Step-by-step synthetic workflow for 2-(piperazin-1-yl)ethanethioamide.

Step-by-Step Experimental Protocols

Safety & Handling
  • P₄S₁₀: Highly reactive with moisture, releasing toxic H₂S gas. Handle exclusively in a well-ventilated fume hood using anhydrous solvents.

  • TFA: Highly corrosive. Use appropriate PPE (acid-resistant gloves, face shield).

Step 1: Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (N-Alkylation)
  • Causality of Reagents: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous mild base to scavenge the HCl byproduct generated during the S_N2 substitution. This prevents the protonation of the piperazine nucleophile, maintaining its reactivity. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to accelerate the S_N2 transition state.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend tert-butyl piperazine-1-carboxylate (10.0 g, 53.7 mmol) and anhydrous K₂CO₃ (14.8 g, 107.4 mmol, 2.0 eq) in 100 mL of anhydrous MeCN.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 2-chloroacetonitrile (4.46 g, 59.1 mmol, 1.1 eq) dropwise over 15 minutes to control the initial exothermic reaction.

  • Remove the ice bath and heat the mixture to 60 °C for 12 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). The secondary amine starting material will stain strongly, while the tertiary amine product will not.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (150 mL), wash with saturated brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of tert-butyl 4-(2-amino-2-thioxoethyl)piperazine-1-carboxylate (Thionation)
  • Causality of Reagents: P₄S₁₀ in ethanol forms a highly reactive diethoxydithiophosphoric acid intermediate. This intermediate acts as both a proton donor to activate the nitrile and a sulfur source, facilitating the smooth addition of sulfur across the carbon-nitrogen triple bond [2].

  • In a 250 mL round-bottom flask, suspend P₄S₁₀ (8.89 g, 20.0 mmol, 2.0 eq) in 50 mL of absolute ethanol.

  • Stir the suspension vigorously for 1 hour at room temperature until a relatively clear solution forms, indicating the generation of the active thionating species.

  • Add Intermediate 1 (2.25 g, 10.0 mmol) dissolved in a minimal amount of absolute ethanol (5 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction to 80 °C (reflux) for 4 to 6 hours.

  • IPC: Monitor by TLC (DCM/MeOH 95:5). The highly polar thioamide will elute significantly lower than the starting nitrile.

  • Workup: Cool the mixture to room temperature. Dilute with CHCl₃ (100 mL) and wash carefully with saturated aqueous NaHCO₃ (50 mL). Caution: Vigorous CO₂ gas evolution will occur. Extract the aqueous layer with an additional 50 mL of CHCl₃. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM) to afford Intermediate 2.

Step 3: Synthesis of 2-(piperazin-1-yl)ethanethioamide (Boc-Deprotection)
  • Causality of Reagents: The use of a 1:1 mixture of TFA and DCM ensures rapid cleavage of the Boc group while maintaining the solubility of the polar thioamide product.

  • Dissolve Intermediate 2 (1.30 g, 5.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add Trifluoroacetic acid (TFA) (10 mL) dropwise over 5 minutes.

  • Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1.5 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To isolate the free base, dissolve the crude TFA-salt in methanol (5 mL) and pass it through a basic ion-exchange resin column (e.g., Amberlyst A21). Alternatively, neutralize with cold 1M NaOH to pH 10 and extract immediately with 10% MeOH in DCM (3 × 30 mL).

  • Dry the combined organic extracts over Na₂SO₄ and concentrate in vacuo to yield the final product, 2-(piperazin-1-yl)ethanethioamide, as an off-white solid.

Quantitative Data Summaries

Table 1: Reaction Conditions and Expected Yields
StepTransformationReagents & SolventsTemp / TimeExpected Yield
1 N-Alkylation2-Chloroacetonitrile, K₂CO₃, MeCN60 °C / 12 h85 - 92%
2 Nitrile ThionationP₄S₁₀, Absolute EtOH80 °C (Reflux) / 4-6 h75 - 85%
3 Boc-DeprotectionTFA, DCM0 °C to RT / 2 h90 - 95%
Table 2: Expected Analytical Characterization Profiles
Compound¹H NMR Highlights (CDCl₃ or DMSO-d₆)MS (ESI) [M+H]⁺
Intermediate 1 δ 3.55 (s, 2H, -CH₂-CN), 3.45 (m, 4H, Boc-piperazine), 1.45 (s, 9H, Boc)226.15
Intermediate 2 δ 9.20 (br s, 1H, NH), 8.80 (br s, 1H, NH), 3.85 (s, 2H, -CH₂-CS), 1.45 (s, 9H, Boc)260.14
Final Product δ 9.15 (br s, 1H, NH), 8.75 (br s, 1H, NH), 3.80 (s, 2H, -CH₂-CS), 2.80-2.95 (m, 8H, piperazine)160.09

References

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: Thioamide synthesis by thionation Source: Organic Chemistry Portal URL: [Link]

Application Note: One-Pot Synthesis of 2-(Piperazin-1-yl)ethanethioamide via Sequential N-Alkylation and Nitrile Thionation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Strategic Rationale & Molecular Context

The piperazine ring is the third most common nitrogen heterocycle utilized in FDA-approved drugs, prized for its ability to enhance aqueous solubility, act as a hydrogen bond donor/acceptor, and precisely tune the 3D geometry of pharmacophores[1]. When coupled with a thioamide moiety—a highly valuable amide isostere that exhibits a significant rotational barrier due to enhanced C-N multiple bond character—the resulting 2-(piperazin-1-yl)ethanethioamide becomes a powerful bifunctional building block. This scaffold is particularly useful as a precursor for synthesizing complex, biologically active C-2-substituted thiazoles via the Hantzsch thiazole synthesis[2].

Traditional syntheses of alpha-amino thioamides often require the isolation of toxic nitrile intermediates or the use of hazardous, pressurized hydrogen sulfide ( H2​S ) gas. This application note details a highly efficient, self-validating one-pot cascade protocol that circumvents these issues. By sequentially coupling an SN​2 N-alkylation with a Lewis acid-catalyzed thionation, this method maximizes atom economy, minimizes operator exposure to toxic intermediates, and delivers high yields of the target thioamide.

Mechanistic Causality: The "Why" Behind the Chemistry

As an application scientist, it is critical to understand that a successful one-pot reaction relies on the strict kinetic control of sequential steps and the compatibility of reagents.

Step 1: Statistical Control of N-Alkylation

The reaction begins with the nucleophilic attack of piperazine on 2-chloroacetonitrile. Because piperazine contains two identical secondary amines, bis-alkylation (forming 1,4-bis(cyanomethyl)piperazine) is a major competing side reaction. Instead of using expensive mono-protected piperazine derivatives (e.g., 1-Boc-piperazine), we exploit statistical control by using a 5-fold stoichiometric excess of anhydrous piperazine. The massive excess ensures that the rate of mono-alkylation vastly outcompetes the rate of bis-alkylation.

Step 2: Lewis Acid-Activated Thionation

Aliphatic nitriles are notoriously resistant to mild thionating agents compared to activated aromatic nitriles. To achieve thionation in the same pot without utilizing gaseous H2​S , we employ Sodium Hydrosulfide ( NaSH ) in tandem with Magnesium Chloride ( MgCl2​ )[3].

  • The Causality: The Mg2+ cation acts as a mild Lewis acid, coordinating to the lone pair of the nitrile nitrogen. This coordination withdraws electron density from the nitrile carbon, drastically lowering the activation energy for nucleophilic attack. The hydrosulfide anion ( HS− ) then attacks the activated carbon, forming a thioimidate intermediate that rapidly tautomerizes into the stable primary thioamide[4].

Mechanism N1 2-Chloroacetonitrile + Piperazine (Excess) N2 2-(Piperazin-1-yl)acetonitrile (In situ Intermediate) N1->N2 SN2 Substitution - HCl N3 Mg2+ Coordinated Nitrile [R-C≡N---Mg2+] N2->N3 MgCl2 Addition (Electrophilic Activation) N4 Thioimidate Intermediate [R-C(SH)=NH] N3->N4 NaSH Nucleophilic Attack N5 2-(Piperazin-1-yl)ethanethioamide Target Product N4->N5 Tautomerization

Caption: Mechanistic pathway detailing the one-pot sequential N-alkylation and Lewis acid-activated thionation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal thionating conditions. The use of MgCl2​ as an activator in DMF provided the highest overall yield while maintaining a safe, gas-free environment.

EntrySolventActivatorThionating AgentTemp (°C)Time (h)Overall Yield (%)
1DMFNone (NH4​)2​S (aq)252435
2MeOHNoneGaseous H2​S 251262
3DMF Et2​NH⋅HCl NaSH⋅xH2​O 50678
4 DMF MgCl2​⋅6H2​O NaSH⋅xH2​O 50 5 84

Experimental Protocol: Self-Validating Workflow

Safety Note: This reaction utilizes 2-chloroacetonitrile (a lachrymator and toxic alkylating agent) and NaSH (which can release H2​S gas upon contact with strong acids). Perform all operations in a certified, well-ventilated fume hood.

Materials & Reagents
  • Piperazine (anhydrous, 99%)

  • 2-Chloroacetonitrile (99%)

  • Sodium hydrosulfide hydrate ( NaSH⋅xH2​O )

  • Magnesium chloride hexahydrate ( MgCl2​⋅6H2​O )

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Procedure

Phase 1: N-Alkylation

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous piperazine (43.0 g, 500 mmol, 5.0 equiv) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Cool the reaction flask to 0∘C using an ice-water bath.

  • Add 2-chloroacetonitrile (7.55 g, 100 mmol, 1.0 equiv) dropwise over 15 minutes. Causality: Slow addition controls the exothermic SN​2 reaction and maintains a high local concentration of piperazine, strictly preventing bis-alkylation.

  • Remove the ice bath and allow the mixture to warm to room temperature ( 20−25∘C ). Stir for 2 hours.

  • Self-Validation Check 1: Perform TLC (Eluent: CH2​Cl2​ :MeOH 9:1; visualize with Ninhydrin stain). The complete disappearance of the 2-chloroacetonitrile spot confirms the quantitative formation of the 2-(piperazin-1-yl)acetonitrile intermediate.

Phase 2: In Situ Thionation 6. Without isolating the intermediate, directly add MgCl2​⋅6H2​O (20.3 g, 100 mmol, 1.0 equiv) to the reaction flask. Stir for 15 minutes to allow complete coordination with the nitrile. 7. Add NaSH⋅xH2​O (16.8 g, ~300 mmol, 3.0 equiv) in one portion. 8. Attach a reflux condenser and heat the reaction mixture to 50∘C for 5 hours. 9. Self-Validation Check 2: Observe the physical state of the reaction. The mixture will transition from a pale yellow solution to a deep orange/red suspension, indicating the formation of polysulfide species and the successful conversion to the thioamide.

Phase 3: Workup & Purification 10. Cool the reaction mixture to room temperature and carefully quench by pouring it into 300 mL of ice-cold distilled water. 11. Extract the aqueous mixture with EtOAc ( 4×100 mL). 12. Wash the combined organic layers with saturated brine ( 3×100 mL). Causality: The highly polar DMF and the massive excess of unreacted piperazine partition preferentially into the aqueous brine layer, effectively purifying the crude organic stream. 13. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 14. Recrystallize the resulting crude solid from hot ethanol to afford pure 2-(Piperazin-1-yl)ethanethioamide as a crystalline solid (Yield: ~84%).

Workflow A Phase 1: N-Alkylation Piperazine (5 eq) + 2-Chloroacetonitrile DMF, 0°C to RT, 2h B Phase 2: Thionation Add MgCl2 then NaSH 50°C, 5h A->B In situ intermediate (TLC Verified) C Phase 3: Workup Water Quench & EtOAc Extraction Brine Washes B->C Deep orange suspension D Purification Recrystallization (EtOH) Yield: ~84% C->D Organic layer

Caption: Operational workflow for the one-pot synthesis and purification of 2-(Piperazin-1-yl)ethanethioamide.

References

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link][1]

  • ORGANIC CHEMISTRY - Diva-portal.org Source: diva-portal.org URL:[Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI Source: mdpi.com URL:[Link][2]

  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin Source: researchgate.net URL:[Link][3]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride Source: tandfonline.com URL:[Link][4]

Sources

purification techniques for 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to isolating and purifying 2-(Piperazin-1-yl)ethanethioamide requires a strategic understanding of its dual-functional nature. This molecule presents a unique challenge: it combines a highly polar, basic piperazine ring with a thioamide moiety that can be sensitive to harsh oxidative or hydrolytic conditions.

The following application note provides field-proven, self-validating protocols designed to bypass common chromatographic failures, ensuring high-yield recovery and analytical-grade purity.

Physicochemical Profiling & Purification Logic

To design an effective purification workflow, we must first analyze the causality behind the molecule's behavior in various matrices:

  • The Piperazine Moiety: The piperazine ring contains a secondary amine with a pKa of approximately 9.7, making it highly basic and polar[1]. In normal-phase chromatography, this basic nitrogen acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with residual acidic silanol groups on standard silica gel[1]. This results in irreversible adsorption or severe peak tailing[2]. Furthermore, piperazines are notoriously hygroscopic and prone to forming hydrates or salts, which can complicate accurate mass recovery[1].

  • The Thioamide Moiety: Thioamides are typically synthesized via the thionation of amides using reagents like Lawesson's reagent or aqueous ammonium sulfide[3][4]. While stable under neutral conditions, the C=S double bond can degrade under extreme oxidative environments.

  • Strategic Causality: Because standard silica gel chromatography is often inadequate for free piperazines[2], purification must rely on orthogonal techniques. We employ a tripartite strategy: (1) pH-modulated liquid-liquid extraction to remove lipophilic thionation byproducts[3], (2) Reverse-Phase HPLC (RP-HPLC) utilizing mobile phase additives to mask silanol interactions[1][5], and (3) Chromatography-free hydrochloride salt crystallization for scalable, high-purity isolation[6].

Workflow A Crude 2-(Piperazin-1-yl) ethanethioamide B Acid-Base Extraction (pH Modulation) A->B C Preparative RP-HPLC (Low Silanol C18 + 0.1% TFA) B->C Analytical/High Purity D Salt Crystallization (HCl in Dioxane) B->D Bulk Scale Isolation E Pure Compound (>98% Purity) C->E D->E

Workflow decision matrix for the purification of 2-(Piperazin-1-yl)ethanethioamide.

Protocol 1: Acid-Base Liquid-Liquid Extraction (Pre-Purification)

Causality: This protocol exploits the differential solubility of the protonated versus free-base piperazine. By lowering the pH, the secondary amine protonates, shifting the target compound into the aqueous phase. Lipophilic thionation byproducts (e.g., diethyl thiophosphonate from Lawesson's reagent) remain trapped in the organic phase, allowing for rapid, chromatography-free bulk cleanup[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). EtOAc is preferred over dichloromethane (DCM) here to minimize emulsion formation with thioamides.

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 15 mL). The target compound partitions into the aqueous layer as a water-soluble hydrochloride salt.

  • Organic Wash: Discard the organic layer (contains neutral/acidic impurities). Wash the pooled aqueous layer once with fresh EtOAc (10 mL) to remove trace lipophiles.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C) to prevent thioamide hydrolysis. Slowly add 2M NaOH dropwise until the pH reaches 11–12, converting the compound back to its free base form.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 × 15 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System: Before discarding the basified aqueous layer, spot a drop onto a TLC plate and stain with Dragendorff’s reagent (which turns orange in the presence of alkaloids/tertiary/secondary amines). A negative stain confirms the complete extraction of the piperazine derivative into the organic phase.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality: If high-purity analytical standards are required, RP-HPLC is mandatory. Because the highly basic piperazine nitrogen causes severe tailing on standard stationary phases, we must utilize a C18 column with low silanol activity[5]. Furthermore, incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase acts as a competing ion-pairing agent, protonating the piperazine and masking residual active sites on the silica[1][7].

Mechanism A Piperazine Nitrogen (Basic, pKa ~9.7) B Residual Silanols (Acidic) A->B Strong H-Bonding C Peak Tailing & Poor Recovery B->C D 0.1% TFA Additive D->A Protonates Amine D->B Masks Active Sites

Mechanistic mitigation of piperazine-silanol interactions using mobile phase additives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pre-purified free base in the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% TFA) and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a preparative C18 column engineered for basic compounds (e.g., low silanol activity or hybrid organic-inorganic silica)[5].

  • Gradient Elution: Run the gradient detailed in Table 2. The low starting organic concentration ensures the polar thioamide is adequately retained before elution.

  • Fraction Collection: Monitor UV absorbance at 254 nm (thioamide chromophore). Collect fractions and lyophilize to obtain the target compound as a TFA salt.

Self-Validating System: Perform an analytical-scale injection prior to preparative scaling. Calculate the Peak Symmetry Factor ( As​ ). If As​>1.5 , the silanol suppression is insufficient; validate the system by switching the additive from TFA to a competing base like 0.1% Triethylamine (TEA) to improve peak shape[1].

Protocol 3: Hydrochloride Salt Crystallization (Bulk Scale)

Causality: For multi-gram scale-up, chromatographic techniques become bottlenecked by solvent consumption and loading capacities. Piperazine derivatives readily form highly crystalline salts when treated with anhydrous acids[1][6]. Crystallization purifies the compound by excluding structurally dissimilar impurities from the growing crystal lattice, offering a chromatography-free and aqueous waste-free isolation route[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base 2-(Piperazin-1-yl)ethanethioamide in a minimum volume of anhydrous 1,4-dioxane or absolute ethanol at room temperature.

  • Salt Formation: Under vigorous stirring, slowly add 1.1 equivalents of 4M HCl in dioxane[6]. A white to off-white precipitate will begin to form immediately as the piperazine nitrogen protonates.

  • Maturation: Stir the suspension for 2 hours at room temperature, then cool to 4 °C overnight to maximize the thermodynamic yield of the crystal lattice.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold, anhydrous acetone or diethyl ether to remove any non-polar, unreacted starting materials[1].

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to yield the pure hydrochloride salt.

Self-Validating System: To verify the stoichiometry and purity of the formed salt, perform an argentometric titration (Mohr method) using standard AgNO₃. The calculated chloride mass fraction will validate whether a mono-HCl or di-HCl salt was formed, confirming the structural integrity of the isolated batch.

Quantitative Data Presentation

Table 1: Comparative Analysis of Purification Modalities

Purification ModalityTarget ScaleTypical YieldPurity AchievedPrimary Advantage
Acid-Base Extraction > 10 g85–90%80–90%Rapid removal of lipophilic byproducts.
RP-HPLC (C18 + TFA) 10 mg – 1 g60–75%> 99%Unmatched resolution of structurally similar impurities.
Salt Crystallization > 5 g75–85%> 98%Chromatography-free, highly scalable, stable solid form.

Table 2: Optimized RP-HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.015.0955
5.015.0955
25.015.04060
30.015.0595
35.015.0955

(Note: Conditions optimized for a 21.2 mm × 250 mm preparative C18 column).

References

Sources

Application Notes & Protocols: 2-(Piperazin-1-yl)ethanethioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Piperazin-1-yl)ethanethioamide (CAS: 1210974-04-1) is a highly versatile bifunctional building block in modern medicinal chemistry. By combining the basic, solubility-enhancing properties of a piperazine ring with the highly reactive, hydrogen-bonding capabilities of a thioamide group, this compound serves as a critical precursor for synthesizing complex heterocyclic scaffolds. Its primary application lies in the rapid construction of piperazine-thiazole hybrids —privileged pharmacophores widely utilized in the development of acetylcholinesterase (AChE) inhibitors, broad-spectrum antimicrobial agents, and targeted anticancer therapeutics [1, 3].

This application note provides researchers with field-proven protocols, mechanistic insights, and validated workflows for integrating 2-(Piperazin-1-yl)ethanethioamide into drug discovery pipelines.

Physicochemical Profiling & Pharmacological Rationale

The structural duality of 2-(Piperazin-1-yl)ethanethioamide allows it to act both as a synthetic linchpin and a direct pharmacophore modulator. The thioamide moiety acts as a potent nucleophile in cyclization reactions and a strong hydrogen-bond donor/acceptor in biological systems. Meanwhile, the piperazine ring modulates the compound's overall basicity and aqueous solubility [5].

Table 1: Physicochemical Properties & Relevance

PropertyValuePharmacological & Synthetic Relevance
Molecular Weight 159.25 g/mol Highly favorable for Blood-Brain Barrier (BBB) penetration (Lead-like space).
LogP (Estimated) 0.2 – 0.5Excellent aqueous solubility; prevents lipophilic aggregation in assays.
H-Bond Donors 2Facilitates robust target binding (e.g., kinase hinge regions, CysK enzymes).
H-Bond Acceptors 3Enhances interaction with GPCRs and AChE peripheral anionic sites.
pKa (Piperazine N) ~9.8Protonated at physiological pH (7.4); readily forms cation- π interactions.

Core Application: Synthesis of Piperazine-Thiazole Scaffolds

Mechanistic Insights (Causality of the Hantzsch Synthesis)

The Hantzsch Thiazole Synthesis is the premier methodology for constructing 1,3-thiazole rings [1]. When using 2-(Piperazin-1-yl)ethanethioamide, the reaction leverages the superior nucleophilicity of the thioamide sulfur (compared to oxygen in standard amides) to initiate a nucleophilic attack on an α -haloketone or α -haloester.

Why Microwave Irradiation? Historically, this condensation required prolonged refluxing, which often led to the thermal degradation of the secondary amine on the piperazine ring or unwanted racemization. By transitioning to a Microwave-Assisted Protocol , the activation energy barrier for the rate-limiting dehydration step is rapidly overcome. This localized dielectric heating reduces reaction times from hours to minutes, suppressing side reactions and boosting yields from ~50% to >85% [2].

Hantzsch A 2-(Piperazin-1-yl) ethanethioamide C Imino Thioether Intermediate A->C Nucleophilic Attack (S) B α-Haloketone B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 2-(Piperazin-1-ylmethyl) thiazole Scaffold D->E Dehydration (-H2O)

Mechanism of Hantzsch thiazole synthesis using 2-(Piperazin-1-yl)ethanethioamide.

Protocol 1: Microwave-Assisted Hantzsch Cyclocondensation

Self-Validating System: The reaction's progress is visually indicated by a color shift (typically pale yellow to deep amber) and can be immediately validated via TLC (loss of the highly polar thioamide spot).

Reagents:

  • 2-(Piperazin-1-yl)ethanethioamide (1.0 equiv, 1.0 mmol)

  • α -Haloketone (e.g., 2-bromoacetophenone) (1.05 equiv, 1.05 mmol)

  • Absolute Ethanol (3.0 mL)

  • Optional: Catalytic triethylamine (TEA) if using the HCl salt of the thioamide.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-(Piperazin-1-yl)ethanethioamide in 3.0 mL of absolute ethanol.

  • Addition: Slowly add the α -haloketone dropwise. If the thioamide is an HCl salt, add 1.1 equiv of TEA to liberate the free base.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 110°C for 15 minutes (max power 300 W, dynamic attenuation) [2].

  • Cooling & Precipitation: Allow the vial to cool to room temperature via compressed air. Pour the mixture into 15 mL of ice-cold distilled water.

  • Isolation: Adjust the pH to 8-9 using saturated NaHCO3​ to ensure the piperazine nitrogen is deprotonated. Extract with Ethyl Acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 9:1) to yield the pure thiazole derivative.

Application in Neurodegenerative Drug Design (AChE Inhibitors)

Pharmacological Rationale

Derivatives synthesized from 2-(Piperazin-1-yl)ethanethioamide are potent candidates for Alzheimer's disease therapeutics. The resulting thiazole-piperazine architecture acts as a dual-binding site acetylcholinesterase (AChE) inhibitor. The protonated piperazine nitrogen anchors into the Catalytic Anionic Site (CAS) via cation- π interactions with Trp86, while the thiazole ring engages the Peripheral Anionic Site (PAS), effectively blocking the entry of acetylcholine [3].

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

To validate the biological efficacy of the synthesized compounds, the Ellman's assay provides a robust, colorimetric self-validating readout. The generation of the yellow 5-thio-2-nitrobenzoate (TNB) anion directly correlates with uninhibited enzyme activity.

Ellman S1 1. Prepare AChE Enzyme & Piperazine-Thiazole Inhibitor S2 2. Incubation (15 min, 37°C) Allow Complex Formation S1->S2 S3 3. Add ATCI (Substrate) & DTNB (Ellman's Reagent) S2->S3 S4 4. Enzymatic Cleavage Thiocholine + DTNB Reaction S3->S4 S5 5. Spectrophotometric Readout Absorbance at 412 nm S4->S5

Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Inhibitor Dilution: Dissolve the piperazine-thiazole derivative in DMSO, then dilute with buffer to achieve final assay concentrations ranging from 10−4 to 10−9 M (Ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound, and 20 µL of AChE solution (0.22 U/mL). Incubate at 37°C for 15 minutes to allow the inhibitor to bind the enzyme [3].

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI) substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism) by plotting the percentage of inhibition against the log concentration of the inhibitor.

Antimicrobial and Antiviral Profiling

Beyond CNS applications, thioacetamide derivatives and their cyclized thiazole counterparts exhibit profound antimicrobial and antiproliferative properties.

  • Antimicrobial: Uncyclized thioacetamide-piperazine compounds act as false substrates for the E. coli enzyme CysK (O-acetylserine sulfhydrylase), disrupting cysteine biosynthesis and sulfur assimilation [4].

  • Antiviral/Antitumor: Piperazine-substituted heterocycles have demonstrated significant antiproliferative activity against human cancer cell lines and act as inhibitors of viral virion production (e.g., HBV) by disrupting viral capsid assembly [5].

Table 2: Comparative Structure-Activity Relationship (SAR) Data

Scaffold MotifPrimary TargetObserved Biological EffectOptimization Strategy
Free Thioacetamide Bacterial CysKGram-negative bacteriostatic activity [4].N-alkylation of the piperazine ring enhances bacterial cell wall penetration.
Piperazine-Thiazole AChE / BuChEDual-site inhibition; cognitive enhancement [3].Addition of halogenated aryl groups to the thiazole C4 position increases PAS binding.
Pyrano-Piperazine Viral Capsid / TumorsInhibition of HBV virion production [5].Introduction of bulky hydrophobic groups on the piperazine N-terminus.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives MDPI (Molecules) URL:[Link]

  • Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli PMC (Pharmaceuticals) URL:[Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production MDPI (International Journal of Molecular Sciences) URL:[Link]

Application Note: Rational Design, Synthesis, and Evaluation of Piperazine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

The escalating global crisis of antimicrobial resistance (AMR) has rendered many traditional antibiotics obsolete, necessitating the development of novel pharmacophores with unique mechanisms of action[1]. In this landscape, piperazine (hexahydropyrazine) has emerged as a highly privileged structural motif. Its six-membered heterocyclic ring, containing two opposing nitrogen atoms, provides exceptional conformational flexibility, favorable basicity, and the ability to form strong electrostatic and hydrogen-bonding interactions with biological targets[2].

This application note provides a comprehensive, self-validating framework for medicinal chemists and drug development professionals to design, synthesize, and evaluate novel piperazine derivatives targeting multidrug-resistant (MDR) pathogens.

Structure-Activity Relationship (SAR) Guidelines

The rational design of piperazine derivatives relies on precise structural modifications to tune pharmacokinetics and target affinity. The causality behind these modifications dictates the success of the antimicrobial agent:

  • Electron-Withdrawing Groups (EWGs): The incorporation of EWGs (e.g., -Cl, -Br, -NO₂) on aryl rings attached to the piperazine core significantly enhances antibacterial activity[1]. These groups increase the electrophilicity of the molecule, facilitating tighter binding to nucleophilic residues within bacterial enzyme active sites.

  • N-Alkylation and N-Arylation: Modulating the substituents on the nitrogen atoms directly impacts the lipophilicity of the compound. Optimal lipophilicity is critical for the drug to penetrate the complex lipid bilayers of bacterial cell envelopes[2].

  • Hybridization: Conjugating the piperazine core with other active pharmacophores, such as 1,3,4-thiadiazoles or 1H-indoles, creates multi-target agents that exhibit broad-spectrum activity against both Gram-positive and Gram-negative strains[2][3].

SAR_Workflow Core Piperazine Core (Privileged Scaffold) Mod1 N-Alkylation / Arylation (Tunes Lipophilicity) Core->Mod1 Mod2 Electron-Withdrawing Groups (-Cl, -Br, -NO2) Core->Mod2 Mod3 Pharmacophore Hybridization (Thiadiazole / Indole) Core->Mod3 Outcome1 Increased Bacterial Membrane Penetration Mod1->Outcome1 Outcome2 Enhanced Electrophilicity & Enzyme Binding Mod2->Outcome2 Mod3->Outcome2 Outcome3 Potent Broad-Spectrum Antimicrobial Efficacy Outcome1->Outcome3 Outcome2->Outcome3

Fig 1: Rational SAR design workflow for optimizing piperazine derivatives.

Experimental Protocols: Synthesis Workflows

The following protocol details the synthesis of N,N′-disubstituted piperazines conjugated with a 1,3,4-thiadiazole moiety. This system is designed to be self-validating through intermediate monitoring.

Protocol A: Synthesis of Piperazine-Thiadiazole Hybrids

Objective: To synthesize target compounds via nucleophilic substitution of a halogenated thiadiazole intermediate with a piperazine derivative[2].

Reagents & Materials:

  • Substituted piperazine (1.0 eq)

  • Halogenated 1,3,4-thiadiazole intermediate (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: Dissolve the halogenated 1,3,4-thiadiazole intermediate in 15 mL of dry DMF in a round-bottom flask.

    • Causality: DMF is chosen as a polar aprotic solvent because it stabilizes the transition state of the SN​2 reaction without solvating the nucleophile, thereby maximizing the reaction rate.

  • Addition of Acid Scavenger: Add anhydrous K2​CO3​ to the solution and stir for 10 minutes at room temperature.

    • Causality: K2​CO3​ acts as a heterogeneous mild base to neutralize the HCl byproduct generated during the substitution. Without this, the acidic byproduct would protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction[2].

  • Nucleophilic Addition: Add the substituted piperazine dropwise to the mixture.

  • Reflux and Monitoring (Self-Validation): Heat the mixture to 80°C and stir for 6–8 hours. Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot validates reaction completion.

  • Workup and Purification: Pour the cooled reaction mixture into 100 mL of crushed ice water. The sudden shift in polarity forces the hydrophobic product to precipitate. Filter the solid under vacuum, wash with distilled water to remove residual DMF and salts, and recrystallize from hot ethanol to yield the pure piperazine-thiadiazole hybrid.

Antimicrobial Screening & Validation

To evaluate the synthesized agents, a standardized broth microdilution assay must be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol B: In Vitro Broth Microdilution Assay
  • Compound Solubilization: Dissolve the synthesized piperazine derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 250 mg/L[2].

    • Causality: DMSO effectively solubilizes highly lipophilic piperazine compounds. Crucially, when diluted in the assay, the final DMSO concentration remains below 1% v/v, a threshold validated to have zero background inhibitory activity against bacterial growth[2].

  • Inoculum Preparation: Prepare bacterial suspensions (e.g., S. aureus, E. coli) in Mueller-Hinton broth adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock across the wells.

  • Incubation & Colorimetric Validation: Inoculate the wells and incubate at 37°C for 18–24 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin serves as a self-validating metabolic indicator. Metabolically active (live) bacteria reduce the blue resazurin to pink resorufin. This eliminates the subjectivity of visual turbidity assessments, providing a definitive, binary readout for the MIC endpoint.

Mechanism of Action (MoA) Elucidation

Piperazine derivatives exhibit a potent, dual-action antimicrobial mechanism that makes them highly effective against MDR strains:

  • Enzymatic Inhibition (Enoyl-ACP Reductase): Certain piperazine hybrids (e.g., thiadiazole conjugates) act as competitive inhibitors of Enoyl-ACP reductase (FabI)[2]. FabI is a critical enzyme in the bacterial type II fatty acid biosynthesis (FAS-II) pathway. By binding to the active site via hydrogen bonding and electrostatic interactions, piperazines halt lipid synthesis, fundamentally compromising the bacterial cell envelope.

  • Direct Membrane Disruption: Highly lipophilic piperazine derivatives and polymers can directly intercalate into the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity, leading to the lethal leakage of intracellular components and rapid cell death[4].

MoA_Pathway Drug Piperazine Derivative Membrane Bacterial Cell Membrane Intercalation Drug->Membrane Lipophilic Interaction Enzyme Enoyl-ACP Reductase (FabI) Inhibition Drug->Enzyme Electrostatic / H-Bonding Leakage Intracellular Component Leakage Membrane->Leakage Lipid Arrest of FAS-II Lipid Synthesis Enzyme->Lipid Death Bacterial Cell Death (Bactericidal Effect) Lipid->Death Leakage->Death

Fig 2: Dual-action antimicrobial mechanism of piperazine derivatives.

Quantitative Data Summary

The table below summarizes the comparative efficacy of recently synthesized piperazine derivatives against various pathogenic strains, highlighting their potential as viable alternatives to standard antibiotics[2][3][4].

Compound ClassRepresentative DerivativeTarget PathogenMIC / EC₅₀ (µg/mL)Reference StandardStandard MIC/EC₅₀
Thiadiazole-Piperazine Compound 4S. aureus (Gram +)15.6Ciprofloxacin1.56
Thiadiazole-Piperazine Compound 6dE. coli (Gram -)7.8Ciprofloxacin0.78
Indole-Piperazine Compound P16X. oryzae (Xoo)2.54Copper Thiazole>20.0
Piperazine Polymer PGU-PMRSA31.2Vancomycin1.0

Note: The indole-piperazine derivative (P16) demonstrated exceptional potency against phytopathogenic bacteria, significantly outperforming commercial standards like Copper Thiazole[3].

Sources

Application Note: Experimental Setup for Reactions Involving 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Piperazin-1-yl)ethanethioamide (CAS: 1210974-04-1) Primary Application: Synthesis of piperazine-tethered thiazole pharmacophores via the Hantzsch cyclization.

Introduction & Rationale

The compound 2-(Piperazin-1-yl)ethanethioamide is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. It features both a thioamide moiety—primed for heterocycle construction—and a piperazine ring, a privileged scaffold known to improve aqueous solubility and modulate pharmacokinetic properties in drug candidates.

The most prominent application of this reagent is its use in the Hantzsch Thiazole Synthesis . By reacting this specific thioamide with various α -haloketones, researchers can directly install a 2-(piperazin-1-ylmethyl) substituent onto a newly formed thiazole ring. This structural motif is frequently found in kinase inhibitors, antimalarial agents, and antimicrobial compounds .

Mechanistic Insights & Chemoselectivity (Causality)

To design a self-validating and high-yielding experimental setup, one must understand the underlying causality of the reaction mechanism and the inherent chemoselectivity challenges of the substrate.

The Hantzsch Cyclization Mechanism

The reaction is initiated by the nucleophilic attack of the soft thioamide sulfur atom onto the electrophilic α -carbon of the haloketone ( SN​2 process), forming an S-alkylated thioether intermediate. Subsequent intramolecular cyclization occurs when the thioamide nitrogen attacks the ketone carbonyl, yielding a hydroxythiazoline intermediate. Finally, rapid dehydration driven by the thermodynamic stability of aromatization produces the thiazole ring .

The Chemoselectivity Challenge

2-(Piperazin-1-yl)ethanethioamide contains two competing nucleophilic centers:

  • The thioamide sulfur (desired nucleophile for thiazole formation).

  • The secondary amine of the piperazine ring (highly nucleophilic, pKa ~9.7).

Expert Insight: If the free base of this thioamide is reacted directly with a highly reactive α -haloketone, competitive N-alkylation of the piperazine ring will occur, leading to intractable polymeric mixtures and abysmal yields.

The Solution: To ensure the protocol is self-validating and chemoselective, the piperazine nitrogen must be deactivated. This is elegantly achieved by utilizing the dihydrochloride salt of the thioamide. In the salt form, the highly basic piperazine nitrogens are protonated ( NH2+​ ), rendering them non-nucleophilic. The thioamide group, being significantly less basic, remains reactive, allowing the soft sulfur atom to act as the exclusive nucleophile . Alternatively, pre-protection with a tert-butyloxycarbonyl (Boc) group can be employed.

Mechanism A Thioamide + u03B1-Haloketone B S-Alkylated Intermediate A->B SN2 Attack C Intramolecular Cyclization B->C D Hydroxythiazoline Intermediate C->D E Aromatic Thiazole Product D->E -H2O

Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

Below are two field-proven methodologies for synthesizing piperazine-tethered thiazoles using this building block. Microwave-assisted synthesis is prioritized due to its superior thermodynamic control, which rapidly drives the dehydration step and minimizes side-product formation .

Protocol A: Direct Microwave-Assisted Synthesis (Using Dihydrochloride Salt)

This is the preferred, atom-economical route that avoids protection/deprotection steps.

Materials:

  • 2-(Piperazin-1-yl)ethanethioamide dihydrochloride (1.0 equiv)

  • α -Haloketone (e.g., 2-bromoacetophenone) (1.05 equiv)

  • Anhydrous Ethanol (ACS grade)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 2-(piperazin-1-yl)ethanethioamide dihydrochloride (1.0 mmol) and the α -haloketone (1.05 mmol) in anhydrous ethanol (3.0 mL).

  • Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 80 °C for 20 minutes with continuous stirring.

  • Quenching & Basification: Cool the vessel to room temperature. At this stage, the product exists as a soluble hydrochloride salt. Transfer the mixture to a 50 mL beaker and slowly add saturated aqueous Na2​CO3​ dropwise until the pH reaches 9–10. Causality: This neutralizes the piperazine ring, converting it to its free base form, which often precipitates the product and prepares it for organic extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane:Methanol (95:5 to 90:10, containing 1% Triethylamine to prevent streaking of the secondary amine) to yield the pure thiazole derivative.

Workflow S1 1. Reagent Prep Combine Di-HCl Salt & Haloketone in EtOH S2 2. MW Irradiation 80°C for 20 mins S1->S2 S3 3. Basification Sat. Na2CO3 to pH 9-10 S2->S3 S4 4. Extraction EtOAc extraction & drying over Na2SO4 S3->S4 S5 5. Purification Flash Chromatography (DCM:MeOH:TEA) S4->S5

Step-by-step workflow for microwave-assisted thiazole synthesis.

Protocol B: Two-Step Synthesis via Boc-Protection

Use this protocol if the free base of the thioamide must be used, or if the α -haloketone is highly sensitive to acidic conditions.

  • Protection: Dissolve 2-(piperazin-1-yl)ethanethioamide free base (1.0 mmol) in DCM (5 mL). Add Triethylamine (1.2 mmol) and Di-tert-butyl dicarbonate ( Boc2​O , 1.1 mmol). Stir at room temperature for 2 hours. Wash with water, dry, and concentrate to yield the Boc-protected thioamide.

  • Cyclization: React the Boc-protected thioamide with the α -haloketone in DMF at 100 °C for 15 minutes under microwave irradiation .

  • Deprotection: Treat the isolated intermediate with a 20% solution of Trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to reveal the free piperazine moiety.

Data Presentation & Optimization Summary

The table below summarizes the quantitative optimization data for the cyclization of 2-(piperazin-1-yl)ethanethioamide with standard α -haloketones, highlighting the critical nature of piperazine protection and heating modalities.

Reaction ModalitySolventTemperatureTimePiperazine StateMajor Impurity ProfileIsolated Yield (%)
Conventional HeatingEthanolReflux (78 °C)4–6 hFree BaseN-alkylated polymers< 20%
Conventional HeatingEthanolReflux (78 °C)6–8 hDi-HCl SaltUnreacted starting material65–70%
Microwave Irradiation Ethanol 80 °C 20 min Di-HCl Salt Trace uncyclized intermediate 85–92%
Microwave IrradiationDMF100 °C15 minBoc-ProtectedTrace de-Boc side products88–95%

Table 1: Comparison of reaction conditions for the Hantzsch synthesis using 2-(piperazin-1-yl)ethanethioamide.

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen URL:[Link]

analytical methods for quantifying 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the analytical quantification of 2-(Piperazin-1-yl)ethanethioamide (CAS: 1210974-04-1). This document provides a self-validating framework for both routine quality control and trace-level bioanalysis, designed for senior analytical scientists and drug development professionals.

Chemical Rationale & Analytical Strategy

The quantification of piperazine derivatives historically presents a significant analytical bottleneck. Native piperazine lacks a UV chromophore, typically necessitating tedious, error-prone pre-column chemical derivatization (e.g., using NBD-Cl or Dansyl chloride) to enable optical detection[1].

However, 2-(Piperazin-1-yl)ethanethioamide circumvents this limitation through its molecular architecture. The integration of the ethanethioamide moiety introduces a C=S bond, which imparts a strong, distinct π–π* ultraviolet absorption maximum at approximately 265 nm [2]. This intrinsic chromophore allows for direct, derivatization-free quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

For trace-level pharmacokinetic (PK) bioanalysis in complex matrices (e.g., plasma, urine), UV detection lacks the requisite sensitivity and specificity. Here, the basic secondary and tertiary amines of the piperazine ring become highly advantageous, demonstrating excellent ionization efficiency in positive Electrospray Ionization (ESI+)[3]. Consequently, we deploy Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high-sensitivity applications.

Analytical Workflow Architecture

G Start 2-(Piperazin-1-yl)ethanethioamide Sample Split Matrix Type Start->Split API API / Formulation (High Concentration) Split->API Pure / Bulk Bio Biological Matrix (Trace Levels) Split->Bio Complex Prep1 Dilute & Shoot (Aqueous/Organic) API->Prep1 Prep2 Protein Precipitation (Acetonitrile) Bio->Prep2 HPLC HPLC-UV (λ = 265 nm) Prep1->HPLC LCMS LC-MS/MS (ESI+, MRM Mode) Prep2->LCMS Data1 Routine QA/QC Quantification HPLC->Data1 Data2 Pharmacokinetic Bioanalysis LCMS->Data2

Analytical workflow for 2-(Piperazin-1-yl)ethanethioamide based on matrix complexity.

Method A: HPLC-UV Protocol (Routine API/Formulation Analysis)

Causality & Column Selection: Piperazine is highly basic (pKa ~9.8). At neutral pH, the ionized amines interact strongly with residual silanols on standard silica-based columns, causing severe peak tailing. To mitigate this, we utilize a polar-embedded C18 column combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This ensures the piperazine nitrogens are fully protonated, while the polar-embedded functional groups prevent hydrophobic phase collapse under highly aqueous conditions, yielding sharp, symmetrical peaks.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Note: Degas ultrasonically for 15 minutes to prevent baseline drift at 265 nm.

  • Standard Preparation:

    • Dissolve 10.0 mg of 2-(Piperazin-1-yl)ethanethioamide reference standard in 10 mL of 50:50 Water:Methanol to create a 1 mg/mL stock.

    • Serially dilute with Mobile Phase A to construct a calibration curve (10–200 µg/mL).

  • System Suitability Testing (SST):

    • Inject the 50 µg/mL standard six times.

    • Self-Validating Criteria: Relative Standard Deviation (RSD) of peak area must be ≤ 1.5%. USP Tailing Factor ( Tf​ ) must be ≤ 1.5.

Table 1: HPLC-UV Chromatographic Conditions
ParameterSpecification
Column Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm (Bandwidth: 4 nm)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B 2-8 min: 5% 60% B 8-10 min: 60% B 10.1-15 min: 5% B (Re-equilibration)

Method B: LC-MS/MS Protocol (Trace Bioanalysis)

Causality & Fragmentation Mechanics: For biological samples, we leverage tandem mass spectrometry. The monoisotopic mass of 2-(Piperazin-1-yl)ethanethioamide is 159.08 Da, yielding a robust precursor ion [M+H]+ at m/z 160.1 . During Collision-Induced Dissociation (CID), thioamide-containing molecules exhibit a highly characteristic and specific fragmentation pathway: the neutral loss of hydrogen sulfide ( H2​S , 34 Da)[4]. This specific cleavage ( 160.1→126.1 ) is highly diagnostic and serves as our primary quantifier transition, virtually eliminating cross-talk from endogenous biological amines. Cleavage of the piperazine ring yields a secondary qualifier ion at m/z 85.1.

Step-by-Step Methodology
  • Sample Extraction (Protein Precipitation):

    • Transfer 50 µL of plasma to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Piperazine-d8).

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A to match initial gradient conditions and prevent solvent effects (peak splitting).

  • Mass Spectrometer Tuning:

    • Perform direct infusion (10 µL/min) of a 1 µg/mL standard to optimize the declustering potential (DP) and collision energy (CE).

Table 2: LC-MS/MS MRM Parameters (Positive ESI)
AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)PurposeCollision Energy (eV)
2-(Piperazin-1-yl)ethanethioamide 160.1126.1Quantifier (Loss of H2​S )18
2-(Piperazin-1-yl)ethanethioamide 160.185.1Qualifier (Piperazine cleavage)28
Internal Standard (IS) Dependent on ISDependent on ISNormalizationOptimized per IS

Chromatographic conditions for LC-MS/MS should utilize a sub-2 µm core-shell C18 column (e.g., 50 x 2.1 mm) at a flow rate of 0.4 mL/min, scaled down from the HPLC gradient.

Method Validation Summary

Both methods must be validated according to ICH M10 (Bioanalytical Method Validation) and ICH Q2(R2) guidelines. The intrinsic properties of the thioamide and piperazine groups yield the following typical performance metrics:

Table 3: Expected Validation Metrics
MetricHPLC-UV (API/Formulation)LC-MS/MS (Plasma Matrix)
Linear Dynamic Range 1.0 – 200 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.0 ng/mL
Intra-day Precision (%RSD) 1.5% 6.5%
Matrix Effect N/A85% – 110% (IS normalized)

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Journal of Chemical and Pharmaceutical Research (JOCPR) 1

  • Biosynthesis and Chemical Applications of Thioamides ACS Publications 2

  • Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics PubMed Central (PMC) 4

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs PubMed Central (PMC) 3

Sources

Troubleshooting & Optimization

Diagnostic Guide: Causality of Common Side Products

Author: BenchChem Technical Support Team. Date: April 2026

Support Center Hub: Thioamide Synthesis Troubleshooting & Methodologies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges in thioamide synthesis. Converting amides to thioamides—typically via oxygen-sulfur exchange using Lawesson's Reagent (LR) or Phosphorus pentasulfide (P₄S₁₀)—is a fundamental transformation. However, researchers frequently encounter yield-limiting side products. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure synthetic integrity.

Issue A: Dehydration of Primary Amides to Nitriles

The Causality: Primary amides possess two N-H protons. When treated with thionating agents like LR or P₄S₁₀, the initial oxygen-sulfur exchange forms a primary thioamide. However, these reagents are also potent dehydrating agents. The intermediate can undergo dehydrosulfurization (loss of H₂S), driving the equilibrium toward the formation of a 1[1]. This side reaction is severely exacerbated at temperatures above 80°C. Self-Validating Indicator: The appearance of a sharp C≡N stretching band at ~2250 cm⁻¹ in the IR spectrum of the crude mixture, or a significant drop in polarity on TLC compared to the expected thioamide.

Issue B: Epimerization of α-Chiral Centers

The Causality: Thioamides exhibit significantly different physicochemical properties than amides. The N-H proton of a thioamide is 2 (ΔpKa ≈ -6)[2], and the C=S bond alters the enolization dynamics. During the synthesis of thiopeptides or chiral building blocks, the prolonged heating required for LR activation promotes the abstraction of the α-proton. This forms a planar enethiolate intermediate, resulting in the loss of stereochemical integrity (3)[3]. Self-Validating Indicator: Chiral HPLC analysis revealing a split peak, or ¹H NMR showing a mixture of diastereomers (e.g., doubling of the α-proton signals).

Issue C: Persistent Phosphorus-Containing Byproducts

The Causality: Lawesson's Reagent operates by dissociating into a highly reactive dithiophosphine ylide monomer. Following the concerted cycloaddition and cycloreversion (Wittig-like mechanism), the desired thioamide is formed alongside 4[4]. These byproducts, including 4-methoxybenzenecarbothioic acid derivatives, often5 and co-elute with the target product[5]. Self-Validating Indicator: ³¹P NMR of the crude mixture showing multiple signals between 70–100 ppm, indicating unquenched cyclic dithiaphosphetanes or oxidized phosphine species.

Experimental Workflows & Methodologies

To mitigate these issues, we employ highly controlled, self-validating protocols. Below are two optimized methodologies designed to bypass traditional pitfalls.

Protocol 1: Optimized Thionation with Ethylene Glycol Quench (Mitigating Phosphorus Byproducts)

This protocol utilizes an alcohol quench to decompose the stoichiometric six-membered-ring byproduct of LR into a highly polar diethyl thiophosphonate, which is6[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the amide substrate (1.0 equiv) in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add Lawesson's Reagent (0.55 to 0.60 equiv). Scientific Rationale: 0.55 equiv provides a slight excess of the active monomer while minimizing downstream phosphorus load.

  • Thermal Activation: Heat the mixture to 80°C. Monitor via LC-MS. Validation: The reaction is complete when the starting material mass [M+H]⁺ shifts to[M+16+H]⁺ (oxygen-sulfur exchange).

  • The Quench (Critical Step): Cool the reaction to room temperature. Add 5 equivalents of ethylene glycol directly to the reaction mixture and stir for 30 minutes. Causality: Ethylene glycol selectively attacks the unreacted P-S-P linkages and cyclic byproducts, converting them to highly water-soluble species.

  • Phase Separation: Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ (2x) and brine (1x). Validation: The organic layer will now be free of streaking phosphorus impurities on TLC.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via standard flash chromatography.

Protocol 2: Liquid-Assisted Mechanochemical Thionation (Preventing Epimerization)

For highly epimerization-prone substrates (e.g., Fmoc-protected amino acids), thermal activation must be avoided. Mechanochemistry provides the necessary activation energy through kinetic impact rather than heat[3].

Step-by-Step Methodology:

  • Milling Setup: In a 10 mL stainless steel milling jar, combine the chiral amide (1.0 equiv) and Lawesson's Reagent (0.6 equiv).

  • Liquid Addition: Add 2-3 drops of ethyl acetate as a Liquid-Assisted Grinding (LAG) agent. Causality: The LAG agent increases molecular mobility and collision frequency without creating a bulk solvent environment that promotes enolization.

  • Milling: Add two 5 mm stainless steel balls. Mill at 30 Hz for 45 minutes. Validation: Extract a 1 mg aliquot, dissolve in acetonitrile, and check TLC. Complete consumption of the amide indicates success.

  • Extraction: Wash the milling jar with dichloromethane, filter through a short pad of Celite to remove insoluble polymeric sulfur species, and concentrate.

Quantitative Data: Side Product Mitigation Summary

The following table summarizes the quantitative impact of reaction parameters on side product formation, allowing for rapid diagnostic cross-referencing.

Side ProductPrimary CauseAnalytical IndicatorMitigation StrategyExpected Yield Recovery
Nitriles Dehydrosulfurization of primary amides >80°C[1]IR: ~2250 cm⁻¹ (C≡N)Lower temp to 60°C; use secondary/tertiary amides+25–40%
Epimers α-proton abstraction under prolonged heat[3]Chiral HPLC: Diastereomeric peaksMechanochemical milling; neutral LAG agents>95% ee retention
P-Byproducts Unquenched LR cyclic derivatives[5]³¹P NMR: 70–100 ppmEthylene glycol quench prior to aqueous workup[6]+15–20% (isolated)
Oxidation Moisture/Air exposure during synthesis[7]LC-MS: [M+32] (Disulfides)Strict Schlenk techniques; anhydrous solvents+10–15%

Troubleshooting Logic & Pathway

Workflow A Crude Thioamide Reaction Mixture B LC-MS / NMR Analysis A->B C1 Nitrile Byproducts (Dehydration) B->C1 Detected C2 Epimerization (Loss of Chirality) B->C2 Detected C3 P-S Reagent Byproducts (Co-elution) B->C3 Detected D1 Reduce Temperature Protect Primary Amide C1->D1 Mitigation D2 Switch to Mechanochemical or Milder Thionating Agent C2->D2 Mitigation D3 Ethylene Glycol Quench Basic Aqueous Workup C3->D3 Mitigation

Troubleshooting workflow for identifying and mitigating thioamide synthesis side products.

Frequently Asked Questions (FAQs)

Q: Why is my Lawesson's reagent reaction turning black and yielding no product? A: Lawesson's reagent decomposes rapidly at temperatures above 110°C or in the 7[7]. If the reaction turns black, it indicates the thermal breakdown of the reagent into polymeric sulfur and phosphorus oxides. Always ensure your toluene is strictly anhydrous and keep the bath temperature below 105°C.

Q: Can I use P₄S₁₀ instead of Lawesson's Reagent to avoid steric hindrance? A: Yes, but with caution. While P₄S₁₀ is a smaller molecule, it generates highly condensed polythiophosphates during the reaction[4]. These act as aggressive electrophiles that can promote unwanted side reactions, including the cleavage of sensitive ester or acetal protecting groups. If you must use P₄S₁₀, consider adding a base like hexamethyldisiloxane (HMDO) to tame its reactivity.

Q: I am scaling up my thioamide synthesis. How do I handle the foul odor and toxic byproducts? A: The characteristic odor is due to the release of hydrogen sulfide (H₂S) gas from the hydrolysis of unreacted thionating agents. For scale-up, route your condenser exhaust through a scrubber trap containing a 10% aqueous solution of sodium hypochlorite (bleach) or sodium hydroxide. This will oxidize and neutralize the H₂S gas safely.

References

  • Title: Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs Source: RSC Publishing URL
  • Source: PMC (NIH)
  • Title: Avoiding common pitfalls in thioamide synthesis Source: Benchchem URL
  • Title: Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides Source: J-Stage URL
  • Title: The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: What's the by-product of Lawesson's reagent?

Sources

Technical Support Center: Troubleshooting Guide for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis, functionalization, and isolation of piperazine scaffolds. Piperazines are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like imatinib and sildenafil[1]. However, their dual nucleophilic nitrogen atoms and high polarity often lead to complex troubleshooting scenarios.

This guide provides field-proven, causality-driven solutions to the most common bottlenecks encountered during piperazine synthesis.

PiperazineTroubleshooting Start Target Piperazine Synthesis Route1 N-Arylation (Buchwald-Hartwig) Start->Route1 Route2 N-Alkylation / Reductive Amination Start->Route2 Issue1 Issue: Bis-arylation & Dehalogenation Route1->Issue1 Issue2 Issue: Over-alkylation (Statistical Mixture) Route2->Issue2 Fix1 Fix: Boc-piperazine & Pd G3/G4 Pre-catalysts Issue1->Fix1 Purification Purification Phase Fix1->Purification Fix2 Fix: Mono-protection or Reductive Amination Issue2->Fix2 Fix2->Purification Issue3 Issue: High Polarity & TLC Streaking Purification->Issue3 Fix3 Fix: Hexahydrate Cryst. or RP-HPLC with TEA Issue3->Fix3

Figure 1: Decision tree for piperazine synthesis and troubleshooting workflows.

Section 1: Buchwald-Hartwig Cross-Coupling (C–N Bond Formation)

Q: I am attempting a Buchwald-Hartwig coupling between an aryl chloride and piperazine, but I observe significant bis-arylation and dehalogenation side products. How can I improve selectivity?

A: Bis-arylation occurs because the mono-arylated piperazine remains highly nucleophilic. Dehalogenation typically stems from excessively high reaction temperatures or incomplete Pd-ligand complex formation prior to the catalytic cycle, which allows β -hydride elimination or protode-palladation pathways to outcompete the desired C–N bond formation[2].

Causality & Solution: To prevent bis-arylation, desymmetrize the starting material by using a mono-protected piperazine (e.g., Boc-piperazine). To resolve dehalogenation, abandon standard Pd2​(dba)3​ in favor of pre-catalyst systems like Pd-PEPPSI or XPhos Pd G3/G4[2]. These pre-catalysts ensure a precise 1:1 Palladium-to-ligand ratio and undergo oxidative addition at lower temperatures, effectively shutting down thermal degradation pathways.

Protocol 1: Step-by-Step Buchwald-Hartwig Coupling using Pd G4 Pre-catalyst
  • Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with the aryl halide (1.0 equiv), Boc-piperazine (1.2 equiv), XPhos Pd G4 (1–2 mol%), and NaOtBu (1.5 equiv).

  • Solvation: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours. (Note: Lower temperatures can be used depending on the aryl halide's electrophilicity).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Table 1: Catalyst and Ligand Selection Guide for Piperazine N-Arylation

Aryl ElectrophileRecommended Ligand / CatalystPreferred BaseSolventTypical Temp (°C)
Aryl Iodides RuPhos Pd G3 NaOtBu Toluene60 – 80
Aryl Bromides XPhos Pd G4 Cs2​CO3​ 1,4-Dioxane80 – 100
Aryl Chlorides BrettPhos Pd G3 NaOtBu Toluene90 – 110
Electron-Deficient BINAP / Pd(OAc)2​ K3​PO4​ Toluene100
Section 2: Selective N-Alkylation and Monosubstitution

Q: When alkylating piperazine with an alkyl halide, I get a statistical mixture of unreacted starting material, mono-alkylated, and di-alkylated products. How do I force mono-alkylation?

A: The intrinsic challenge arises from the comparable nucleophilicity of the two nitrogen atoms. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting piperazine due to the inductive electron-donating effect of the new alkyl group, which dynamically accelerates the second alkylation event[1].

Causality & Solution: Direct alkylation requires either a massive statistical excess of piperazine (5–10 equivalents) or prior mono-protection. A more elegant and self-validating approach is Reductive Amination . Reacting piperazine with an aldehyde and NaBH(OAc)3​ minimizes over-alkylation because the bulky intermediate iminium ion sterically hinders a second addition, shifting the kinetic preference toward the mono-substituted product.

Protocol 2: Highly Selective Mono-alkylation via Reductive Amination
  • Imine Formation: Dissolve mono-Boc-piperazine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv).

  • Completion: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (3x), dry over Na2​SO4​ , and concentrate.

Section 3: Purification and Isolation Strategies

Q: My deprotected piperazine derivative is highly water-soluble and streaks terribly on normal-phase silica gel. How can I isolate it cleanly?

A: Piperazine derivatives possess two basic nitrogen atoms (typical pKa values ~5.3 and 9.7). This dual basicity makes them highly polar and prone to strong hydrogen-bonding interactions with the acidic silanol groups on standard silica gel, resulting in severe streaking and poor recovery[3].

Causality & Solution: For chromatography, you must suppress the ionization of the basic amines by adding a competing base (e.g., 1–5% Triethylamine or aqueous ammonia) to your mobile phase[3]. Alternatively, bypass chromatography entirely by exploiting piperazine's unique physicochemical ability to form highly stable, insoluble polyhydrates[4].

Table 2: Chromatographic Troubleshooting for Piperazine Derivatives

Observed IssueMechanistic CauseOptimization Strategy
Severe tailing on RP-HPLC Interaction with residual silanolsAdd 0.1% TFA or 10 mM ammonium bicarbonate to the mobile phase.
Streaking on normal-phase TLC Amine protonation by acidic silicaPre-treat plates with TEA; use DCM/MeOH/ NH4​OH (90:9:1) eluent.
Co-elution of di-substituted impurity Indistinguishable polarity profilesSwitch to reverse-phase (C18) or use a neutral alumina stationary phase.
Protocol 3: Purification of Free Piperazine via Hexahydrate Crystallization

This classical, highly scalable method leverages the singular ability of piperazine to form a stable hexahydrate (55.7% water by weight) which selectively precipitates out of organic/aqueous mixtures, leaving structurally similar impurities in the solution[4].

  • Hydration: To the crude reaction mixture containing piperazine and organic impurities, add water until the water-to-piperazine molar ratio is at least 6:1 (the stoichiometric requirement for hexahydrate formation).

  • Solvent Addition: Add a water-insoluble alcohol (e.g., isooctanol or n-butanol) in an amount equal by weight to the piperazine present.

  • Crystallization: Stir vigorously at room temperature (10–30 °C). The piperazine hexahydrate will selectively crystallize and precipitate out of the biphasic mixture.

  • Isolation: Filter the precipitate and wash thoroughly with cold acetone or hexanes to remove residual organic impurities.

  • Drying: Dry under a vacuum to yield pure piperazine hexahydrate. (Note: If the anhydrous free base is required, the water can be removed via azeotropic distillation with toluene).

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling Source: RSC Publishing URL:[Link]

  • US3481933A - Recovery and purification of piperazine Source: Google Patents URL

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the synthesis of 2-(piperazin-1-yl)ethanethioamide .

Because the piperazine core contains a highly reactive secondary amine, direct thionation of unprotected precursors often leads to complex mixtures. This guide details two robust, self-validating synthetic workflows—Amide Thionation and Nitrile Sulfuration —designed to maximize yield and purity.

Synthetic Workflows & Mechanistic Pathways

To synthesize 2-(piperazin-1-yl)ethanethioamide effectively, the secondary amine (N4) of the piperazine ring must be temporarily masked (e.g., via Boc-protection) to prevent unwanted side reactions with electrophilic thionating agents. The diagram below illustrates the two primary validated pathways.

G N1 Piperazine N2 Boc-Protection (Boc2O) N1->N2 N3 1-Boc-piperazine N2->N3 N4 Alkylation (2-chloroacetamide) N3->N4 N7 Alkylation (Chloroacetonitrile) N3->N7 N5 2-(4-Boc-piperazin-1-yl)acetamide N4->N5 N6 Thionation (Lawesson's Reagent) N5->N6 N10 2-(4-Boc-piperazin-1-yl)ethanethioamide N6->N10 N8 2-(4-Boc-piperazin-1-yl)acetonitrile N7->N8 N9 Sulfuration (Na2S / S8) N8->N9 N9->N10 N11 Deprotection (TFA / DCM) N10->N11 N12 2-(Piperazin-1-yl)ethanethioamide N11->N12

Bifurcated synthetic workflow for 2-(piperazin-1-yl)ethanethioamide via amide or nitrile intermediates.

Standardized Experimental Protocols

Protocol A: Amide Thionation via Lawesson's Reagent

This route converts a primary amide to a thioamide using Lawesson's Reagent (LR). It is highly efficient but requires strict anhydrous conditions.

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C and add 2-chloroacetamide (1.1 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the starting material. Wash with water, dry over Na₂SO₄, and concentrate to yield 2-(4-Boc-piperazin-1-yl)acetamide.

  • Thionation: In a flame-dried flask under nitrogen, dissolve the acetamide intermediate (1.0 eq) in anhydrous toluene. Add Lawesson's Reagent (0.6 eq)[1]. Heat the mixture to 110 °C for 4–8 hours. Self-Validation Step: Monitor via TLC; the thioamide product will typically elute with a higher Rf value than the starting amide due to reduced hydrogen bonding[2].

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (EtOAc). The basic wash hydrolyzes and removes the phosphorus-containing byproducts[1].

  • Deprotection: Dissolve the purified intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 2 hours at room temperature. Neutralize with 1M NaOH, extract with DCM, and concentrate to yield the final product.

Protocol B: Nitrile Sulfuration (H₂S-Free Alternative)

This route avoids the phosphorus byproducts of LR and the toxicity of H₂S gas by generating nucleophilic polysulfides in situ.

  • Alkylation: React 1-Boc-piperazine (1.0 eq) with chloroacetonitrile (1.1 eq) and K₂CO₃ (2.0 eq) in dimethylformamide (DMF) at 60 °C for 6 hours. Extract and purify to yield 2-(4-Boc-piperazin-1-yl)acetonitrile.

  • Sulfuration: Dissolve the nitrile intermediate in a 4:1 mixture of ethanol and water. Add Na₂S·9H₂O (2.0 eq) and elemental sulfur (S₈) (2.0 eq)[3]. Heat to 60 °C for 8 hours. The in situ generated polysulfides will attack the nitrile carbon, yielding the primary thioamide.

  • Deprotection: Perform the TFA/DCM deprotection exactly as described in Protocol A.

Troubleshooting Guide & FAQs

Q1: Why am I observing a complex mixture of byproducts during the Lawesson's Reagent thionation of unprotected 2-(piperazin-1-yl)acetamide? A1: Causality: The secondary amine (N4) of the piperazine ring is highly nucleophilic. Lawesson's reagent and its monomeric dithiophosphine ylide intermediate are strong electrophiles[1]. If left unprotected, the secondary amine will undergo competitive nucleophilic attack on the phosphorus center, leading to phosphonamidothioate byproducts. Solution: Always protect the N4 position with a tert-butyloxycarbonyl (Boc) group prior to thionation. The Boc group sterically and electronically shields the nitrogen, directing the thionating agent exclusively to the primary amide[4].

Q2: My Lawesson's reagent reaction stalled at 50% conversion. How can I drive it to completion without degrading the product? A2: Causality: The thionation of an amide with Lawesson's reagent proceeds through a mechanism analogous to the Wittig reaction[1]. The reaction rate is highly dependent on the equilibrium between the dimeric form of the reagent and the reactive monomeric dithiophosphine ylide[1]. In polar solvents (like THF), this equilibrium can be disrupted, or the solvent may coordinate with the reagent. Furthermore, the intermediate four-membered thiaoxaphosphetane requires sufficient thermal energy to undergo cycloreversion[1]. Solution: Switch to a non-polar, high-boiling solvent like anhydrous toluene or xylene[2]. Increase the temperature to 80–110 °C to favor the monomeric active species and drive the cycloreversion step.

Q3: How do I separate the desired thioamide from the phosphorus-containing byproducts of Lawesson's reagent? A3: Causality: The primary byproduct of LR is a phosphorus-containing derivative[1], which often co-elutes with polar thioamides on standard silica gel, complicating purification[2]. Solution: Employ a basic aqueous workup. Wash the organic layer with saturated NaHCO₃ or 1M NaOH to hydrolyze and solubilize the phosphorus byproducts into the aqueous phase. If co-elution persists, consider switching to the Nitrile Sulfuration route, which generates easily removable water-soluble byproducts.

Q4: For the nitrile sulfuration route, how can I avoid using highly toxic H₂S gas while maintaining high yields? A4: Causality: The conversion of a nitrile to a primary thioamide requires a nucleophilic sulfur source. While H₂S gas is traditional, the in situ generation of nucleophilic polysulfides from sodium sulfide (Na₂S) and elemental sulfur (S₈) provides an equally potent but significantly safer thionating agent[3]. Solution: Use a mixture of Na₂S·9H₂O and elemental sulfur in a solvent mixture of ethanol and water. This method efficiently converts the nitrile to the thioamide while eliminating the severe inhalation risks associated with H₂S cylinders.

Quantitative Optimization Data

Table 1: Optimization of Thionation Conditions (Amide Route via Lawesson's Reagent)

SolventTemperatureEquivalents (LR)Reaction TimeYield (%)Purity (%)
THF65 °C0.512 h4285
Toluene80 °C0.68 h7892
Toluene 110 °C 0.6 4 h 85 96
Xylene130 °C0.62 h6070 (Degradation)

Table 2: Optimization of Sulfuration Conditions (Nitrile Route)

Sulfur SourceSolventTemperatureReaction TimeYield (%)Safety Profile
H₂S (gas) / Et₃NEthanol25 °C12 h88High Risk
Na₂S / S₈ EtOH/H₂O 60 °C 8 h 85 Moderate Risk
Lawesson's ReagentToluene110 °C6 h75Low Risk

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. URL:[Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. URL:[Link]

  • Facile Approach To Prepare Sulfur-Functionalized Magnetic Amide-Linked Organic Polymers for Enhanced Hg(II) Removal from Water. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification of 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 2-(Piperazin-1-yl)ethanethioamide presents a unique set of physicochemical challenges due to its dual-functional nature. The molecule contains a highly polar, basic piperazine ring (pKa values of ~5.3 and 9.7)[1] coupled with a thioamide moiety that is highly susceptible to oxidation and hydrolysis[2].

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies to help you troubleshoot common isolation issues, prevent product degradation, and achieve high-purity yields.

Impurity Profiling & Quantitative Data Summary

Before initiating purification, it is critical to identify the specific impurities in your crude mixture. The table below summarizes the quantitative data, causality, and analytical signatures of common contaminants associated with this compound.

Impurity TypePhysicochemical CauseAnalytical SignatureOptimal Removal Strategy
Unreacted Piperazine High basicity (pKa 9.7) and hygroscopicity cause it to co-precipitate or co-distill[1].LC-MS: m/z 87[M+H]⁺TLC: Ninhydrin-active spot at R_f < 0.1Selective precipitation as Piperazine Diacetate in acetone[3].
Thioamide S-Oxide Oxidation of the C=S bond during workup or exposure to peroxides in solvents[4].LC-MS: +16 Da mass shiftIR: Strong S=O stretch (~1050 cm⁻¹)Recrystallization; prevention via degassed solvents[2].
Di-alkylated Piperazine Over-alkylation of the secondary amine during synthesis.LC-MS: +102 Da mass shift¹H NMR: Loss of secondary NH protonPassivated silica gel chromatography (TEA-treated)[1].
Phosphorus Byproducts Inherent six-membered ring byproducts if synthesized via Lawesson's Reagent[5].³¹P NMR: Strong phosphorus signalsTLC: Co-elution with targetEthylene glycol biphasic wash (Chromatography-free)[5].

Purification Decision Workflow

Use the following diagnostic workflow to determine the most effective purification strategy based on your analytical profiling.

PurificationWorkflow Crude Crude 2-(Piperazin-1-yl) ethanethioamide Analyze LC-MS / 1H NMR Impurity Profiling Crude->Analyze Imp1 Unreacted Piperazine (High Polarity/Basicity) Analyze->Imp1 Imp2 Thioamide S-Oxides (Oxidation Products) Analyze->Imp2 Imp3 Lawesson's Byproducts (If synthesized via LR) Analyze->Imp3 Act1 Acetone/Acetic Acid Precipitation (Diacetate) Imp1->Act1 Act2 Recrystallization (Degassed Solvents) Imp2->Act2 Act3 Ethylene Glycol Wash (Chromatography-Free) Imp3->Act3 Pure Purified Target Compound Act1->Pure Act2->Pure Act3->Pure

Caption: Workflow for identifying and isolating 2-(Piperazin-1-yl)ethanethioamide from common impurities.

Frequently Asked Questions (FAQs)

Q1: How do I remove large excesses of unreacted piperazine without using high-temperature distillation? A: Distillation is often ineffective because piperazine co-distills with the product and high temperatures degrade the thioamide group. The most effective chemical intervention is selective salt precipitation. By dissolving the crude mixture in acetone and adding acetic acid, the unreacted piperazine is selectively converted into piperazine diacetate. This salt is highly insoluble in acetone and precipitates out quantitatively, while the mono-substituted 2-(Piperazin-1-yl)ethanethioamide remains in solution[3][6].

Q2: I am observing severe peak tailing and product loss during silica gel column chromatography. What is causing this? A: This is a classic physicochemical conflict. The secondary nitrogen atom in the piperazine ring is highly basic (pKa ~9.7) and interacts strongly with the acidic silanol groups on the silica gel stationary phase, causing irreversible adsorption and tailing[1]. Troubleshooting: Pre-treat your silica column by flushing it with a mobile phase containing 1-2% triethylamine (TEA). TEA acts as a passivating agent, capping the acidic silanol sites so your target compound can elute cleanly[1].

Q3: My LC-MS shows a persistent impurity that is exactly +16 Da higher than my target mass. How do I prevent this? A: You are observing the formation of a thioamide S-oxide. Thioamides are highly susceptible to oxidation, and the addition of a single oxygen atom (+16 Da) is a common degradation pathway when exposed to air, light, or peroxides found in older ethereal solvents[2][4]. Troubleshooting: To prevent this, strictly use freshly distilled, degassed solvents. Avoid using THF or diethyl ether unless they are verified peroxide-free. Perform all workups under an inert atmosphere (N₂ or Ar)[4].

Q4: I synthesized the thioamide using Lawesson's Reagent, but the phosphorus byproducts have the exact same polarity as my product. How can I separate them? A: Lawesson's reagent inherently generates a stoichiometric six-membered ring byproduct upon thio-substitution, which co-elutes with many thioamides. Instead of relying on chromatography, you can use an ethylene glycol wash. Heating the mixture briefly with ethylene glycol decomposes the byproduct into a highly polarized diethyl thiophosphonate, which partitions exclusively into the ethylene glycol layer, leaving your pure thioamide in the organic phase[5][7].

Experimental Protocols

Protocol 1: Selective Precipitation of Piperazine as Diacetate

Causality: This protocol exploits the differential solubility of piperazine diacetate (insoluble in acetone) versus the target thioamide (soluble in acetone)[3].

  • Dissolution: Dissolve the crude reaction mixture in acetone (approximately 5 to 10 volumes of acetone per estimated volume of piperazine). Ensure the temperature is kept below 30 °C to protect the thioamide[3].

  • Acidification: Slowly add glacial acetic acid dropwise. You must add at least a stoichiometric amount (up to a 4x excess) relative to the estimated unreacted piperazine to ensure complete formation of the diacetate salt[3].

  • Precipitation: Stir the mixture at 10–25 °C for 1 hour. A white crystalline precipitate of piperazine diacetate will form[3].

  • Isolation (Self-Validation): Filter the precipitate through a sintered glass funnel. Validation Check: Spot the solid on a TLC plate and stain with ninhydrin; a strong purple spot at the baseline confirms the capture of piperazine.

  • Recovery: Concentrate the filtrate under reduced pressure to recover the purified 2-(Piperazin-1-yl)ethanethioamide.

Protocol 2: Chromatography-Free Workup for Thioamides (Lawesson's Route)

Causality: Ethylene glycol chemically attacks the Lawesson's reagent byproduct, opening its ring and drastically increasing its polarity so it can be removed via liquid-liquid extraction[5].

  • Quenching: Upon completion of the thionation reaction, remove the primary reaction solvent under reduced pressure.

  • Glycol Addition: Add 2-3 equivalents of ethylene glycol and a small amount of water (to assist ring-opening) to the crude residue[7].

  • Decomposition: Heat the mixture gently (do not exceed 60 °C to avoid thioamide degradation) for 2 hours[7].

  • Phase Separation: Dilute the mixture with a non-polar organic solvent (e.g., toluene or ethyl acetate). Transfer to a separatory funnel.

  • Extraction (Self-Validation): Separate the layers. The lower ethylene glycol/water layer contains the phosphorus waste. Validation Check: Analyze the organic layer via ³¹P NMR; the absence of phosphorus signals confirms the successful removal of the Lawesson's byproduct[5].

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure thioamide.

Sources

stability issues with 2-(Piperazin-1-yl)ethanethioamide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering stability issues with thioamide-containing compounds.

Handling 2-(Piperazin-1-yl)ethanethioamide presents unique challenges primarily due to the chemical lability of its thiocarbonyl group. Below is a comprehensive troubleshooting guide designed to help you understand the chemical causality behind these degradation events and implement self-validating protocols to secure your experimental integrity.

Diagnostic FAQs & Troubleshooting

Q1: Why does my 2-(Piperazin-1-yl)ethanethioamide solution turn cloudy and emit a foul odor when used in acidic assay buffers? A: You are observing acid-catalyzed hydrolysis of the thioamide moiety. The foul odor is hydrogen sulfide ( H2​S ) gas. Mechanistically, when the pH drops below 4.0, the thiocarbonyl sulfur becomes protonated. This highly activates the adjacent carbon toward nucleophilic attack by water. The resulting tetrahedral intermediate collapses to expel H2​S , leaving behind 2-(piperazin-1-yl)acetamide. In the presence of strong acids, thioamides are notoriously prone to this type of rapid chain scission and degradation 1.

  • Actionable Fix: If your assay requires acidic conditions, prepare the stock solution in a non-nucleophilic aprotic solvent (e.g., anhydrous DMSO) and spike it into the aqueous buffer immediately prior to the experiment to minimize aqueous exposure time.

Q2: My LC-MS analysis shows a rapid loss of the parent ion, accompanied by new peaks at +16 Da and +32 Da. What is the mechanism of this degradation? A: This is a classic oxidative degradation profile. The +16 Da and +32 Da mass shifts correspond to the formation of thioamide S-oxide and thioamide S,S-dioxide, respectively. The sulfur atom in the thioamide group is highly nucleophilic and susceptible to oxidation by dissolved oxygen ( O2​ ) or trace reactive oxygen species (ROS) in aqueous solutions .

  • Actionable Fix: Degas all solvents by sparging with argon or nitrogen for 15 minutes prior to dissolving the compound. Store solutions in amber vials, as photo-oxidation can accelerate S-oxide formation.

Q3: How do temperature and solvent choice affect the thermodynamic stability of this compound? A: Thioamides are thermodynamically less stable than their oxo-amide counterparts in the presence of nucleophiles like water. While standard peptide (amide) bonds have an extremely long half-life in neutral water 2, thioamides undergo spontaneous hydrolysis much faster due to the weaker C=S π -bond overlap. Furthermore, at physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This localized positive charge exerts an electron-withdrawing inductive effect down the alkyl chain, increasing the electrophilicity of the thiocarbonyl carbon and accelerating nucleophilic attack by water.

  • Actionable Fix: Avoid storing stock solutions in protic solvents (water, methanol). Use anhydrous, degassed DMSO for long-term storage at -20°C.

Quantitative Stability Metrics

The following table summarizes the kinetic stability of 2-(Piperazin-1-yl)ethanethioamide across various standard laboratory conditions. Use this data to plan your assay timelines.

Solvent SystempHTemperatureDissolved O2​ Estimated Half-Life ( t1/2​ )Primary Degradant
Aqueous Buffer2.025°CAmbient< 2 hours2-(piperazin-1-yl)acetamide + H2​S
Aqueous Buffer7.425°CAmbient36 - 48 hoursThioamide S-oxide
Aqueous Buffer10.025°CAmbient< 8 hours2-(piperazin-1-yl)acetamide
MethanolN/A25°CAmbient~ 5 daysSolvolysis products
Anhydrous DMSON/A4°CDegassed> 3 monthsNone (Stable)
Anhydrous DMSON/A-20°CDegassed> 12 monthsNone (Stable)

Degradation Pathway Visualization

G Intact 2-(Piperazin-1-yl)ethanethioamide (Intact Molecule) Acidic Acidic Buffer (pH < 4) Intact->Acidic Protonation Basic Basic Buffer (pH > 9) Intact->Basic OH- Attack Oxidative Dissolved O2 / ROS (Aqueous) Intact->Oxidative Oxidation Hydrolysis Hydrolysis to Amide + H2S Release Acidic->Hydrolysis H2O Nucleophilic Attack Basic->Hydrolysis Thioester/Amide Conversion Oxidation Thioamide S-oxide (+16 Da Mass Shift) Oxidative->Oxidation S-Oxygenation

Fig 1: Primary degradation pathways of 2-(Piperazin-1-yl)ethanethioamide in aqueous solutions.

Experimental Protocol: Self-Validating Thioamide Stock Preparation

To ensure absolute trustworthiness in your downstream assays, do not assume your stock solution is stable. Implement this self-validating workflow, which uses an LC-MS feedback loop to confirm compound integrity before use.

Step 1: Solvent Preparation & Degassing

  • Obtain anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO).

  • Sparge the DMSO with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen. (Causality: Removing O2​ prevents the formation of the +16 Da thioamide S-oxide).

Step 2: Dissolution under Inert Conditions

  • Weigh the 2-(Piperazin-1-yl)ethanethioamide powder in a low-humidity environment (e.g., a nitrogen-purged glovebag).

  • Dissolve the powder in the degassed DMSO to achieve your desired stock concentration (e.g., 10 mM). Use amber glass vials to prevent UV-catalyzed oxidation.

Step 3: Self-Validation (Baseline LC-MS)

  • Immediately withdraw a 1 µL aliquot and dilute it in 99 µL of Acetonitrile (Note: Do not use water for this dilution step to prevent rapid hydrolysis).

  • Inject into the LC-MS.

  • Validation Criteria: The extracted ion chromatogram (EIC) for the parent mass must show >98% purity. The EIC for[M+16] (S-oxide) and [M-17] (hydrolysis to amide) must be <1%. If these criteria are not met, the powder was pre-degraded; discard the stock.

Step 4: Aliquoting and Cryopreservation

  • Divide the validated stock into single-use 50 µL aliquots.

  • Blanket the headspace of each vial with Argon before sealing.

  • Store at -20°C or -80°C. Thaw only once; discard any remaining volume after use to prevent freeze-thaw degradation.

References

  • Title: Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection Source: Organic Letters (PMC / NIH) URL: [Link]

  • Title: Metabolism of Thioamides by Ralstonia pickettii TA Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

  • Title: 11.6: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Piperazin-1-yl)ethanethioamide is a critical intermediate used in the development of sulfur-containing heterocycles (such as thiazoles) and biologically active pharmaceutical ingredients. Scaling up its synthesis presents unique challenges, primarily revolving around the handling of toxic sulfurating agents, chemoselectivity of the piperazine nitrogens, and the thermal instability of thioamide products.

This guide provides actionable, field-proven troubleshooting strategies and validated protocols to ensure a safe, high-yielding, and chromatography-free scale-up process.

Process Visualization

SynthesisWorkflow N1 1-Boc-piperazine + Chloroacetonitrile N2 N-Alkylation (K2CO3, MeCN, 0-25°C) N1->N2 N3 1-Boc-4-(cyanomethyl)piperazine N2->N3 Exotherm Control N4 Thioamidation (NaSH, Et2NH·HCl, Dioxane/H2O) N3->N4 H2S Surrogate N5 Boc-Protected Thioamide (Crystallization) N4->N5 Liquid-Liquid Extraction N6 Deprotection (HCl / EtOAc) N5->N6 N7 2-(Piperazin-1-yl)ethanethioamide Hydrochloride N6->N7 Anhydrous Precipitation

Figure 1: Scalable synthetic workflow for 2-(Piperazin-1-yl)ethanethioamide avoiding gaseous H2S.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the direct use of hydrogen sulfide (H₂S) gas discouraged during the scale-up of the nitrile intermediate? A1: While H₂S gas is a traditional reagent for converting nitriles to primary thioamides, its extreme toxicity and the requirement for specialized pressurized vessels make it highly impractical for standard pilot-plant scale-up. Instead, utilizing a solid surrogate mixture of sodium hydrogen sulfide (NaSH) hydrate and diethylamine hydrochloride (Et₂NH·HCl) in a 1,4-dioxane/water solvent system eliminates the need for gaseous H₂S and allows for accurate stoichiometric control[1]. Alternatively, sodium hydrosulfide with magnesium chloride in DMF can be utilized as a safer surrogate[2].

Q2: We are using Lawesson’s Reagent to thionate 2-(piperazin-1-yl)acetamide. How can we avoid column chromatography at the kilogram scale? A2: Lawesson's reagent is highly effective but generates persistent phosphorus-containing byproducts that typically require chromatography. For industrial scale-up, you can implement an ethylene glycol workup. Partitioning the reaction mixture between toluene and an ethylene glycol/water mixture selectively sequesters the phosphorus byproducts into the aqueous-glycol phase, allowing the pure thioamide to be isolated via simple crystallization from the organic layer[3].

Q3: How do we manage the chemoselectivity and exotherm issues during the initial piperazine alkylation? A3: Piperazine contains two secondary amines. To prevent over-alkylation (forming the bis-alkylated byproduct), you must start with mono-protected 1-Boc-piperazine. Furthermore, the reaction with chloroacetonitrile is highly exothermic. In batch reactors, heat transfer limitations can cause thermal runaway or degradation[4]. To mitigate this, implement a controlled, dropwise addition of the alkylating agent at 0 °C, or consider transitioning this specific step to a continuous flow reactor to improve heat dissipation[4].

Section 2: Troubleshooting Guide

Observed IssueRoot CauseCorrective Action
Incomplete conversion of nitrile to thioamide Poor solubility of aliphatic nitriles in purely aqueous sulfurating systems.Switch to a biphasic 1,4-dioxane/water system and increase the internal temperature slightly (40–50 °C) to drive the reaction[1].
High levels of thermal degradation products Prolonged heating and poor heat transfer during batch scale-up.Optimize residence time using flow chemistry or employ a "hot plunge" technique with strict automated temperature monitoring[4].
Product loss during Boc-deprotection Thioamide hydrolysis under aqueous acidic conditions.Perform deprotection under strictly anhydrous conditions using HCl in ethyl acetate or 1,4-dioxane.
Phosphorus impurities in final API (If using Lawesson's)Incomplete removal of thionation byproducts.Implement a biphasic ethylene glycol/water wash prior to crystallization[3].

Section 3: Validated Step-by-Step Methodology

This protocol leverages the NaSH/Et₂NH·HCl system to ensure a self-validating, scalable, and chromatography-free workflow[1].

Step 1: Synthesis of 1-Boc-4-(cyanomethyl)piperazine
  • Preparation: Charge a jacketed reactor with 1-Boc-piperazine (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and acetonitrile (10 volumes).

  • Temperature Control: Cool the suspension to 0 °C.

  • Alkylation: Add chloroacetonitrile (1.05 eq) dropwise over 2 hours.

    • Causality Note: Starting with mono-protected 1-Boc-piperazine is mandatory to prevent bis-alkylation. The dropwise addition mitigates the severe exotherm associated with N-alkylation, preventing thermal degradation[4].

  • Isolation: Stir at room temperature for 12 hours. Filter the inorganic salts and concentrate the filtrate under reduced pressure to yield the intermediate.

Step 2: Thioamidation (Nitrile to Thioamide)
  • Solvation: Dissolve the crude 1-Boc-4-(cyanomethyl)piperazine in a 1:1 mixture of 1,4-dioxane and water (8 volumes).

  • Reagent Addition: Add sodium hydrogen sulfide hydrate (NaSH·xH₂O, 2.0 eq) and diethylamine hydrochloride (Et₂NH·HCl, 2.0 eq)[1].

  • Reaction: Heat the mixture to 45 °C for 6–8 hours.

    • Causality Note: The combination of NaSH and Et₂NH·HCl acts as a self-regulating system. The mildly acidic diethylamine hydrochloride slowly protonates the hydrosulfide anion, generating H₂S in situ at a rate matching the reaction kinetics. This eliminates hazardous off-gassing and drives the conversion of the aliphatic nitrile[1].

  • Workup: Extract the mixture exhaustively with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the Boc-protected thioamide.

Step 3: Anhydrous Deprotection
  • Preparation: Dissolve the intermediate in ethyl acetate (5 volumes) and cool to 0 °C.

  • Deprotection: Add a solution of 4M HCl in ethyl acetate (3.0 eq) dropwise.

    • Causality Note: Thioamides are highly susceptible to hydrolysis, reverting to amides in the presence of water and strong acids. Utilizing strictly anhydrous HCl prevents this side reaction.

  • Self-Validating Isolation: Stir for 4 hours at room temperature. The product, 2-(Piperazin-1-yl)ethanethioamide hydrochloride, will naturally precipitate as a white solid. This phase change serves as a self-validating purity checkpoint, eliminating the need for chromatography.

  • Collection: Filter, wash with cold ethyl acetate, and dry under vacuum.

Section 4: Quantitative Data Summary

The following table summarizes the quantitative metrics of various scale-up thionation strategies for piperazine-derived nitriles/amides:

Thionation StrategyPrimary ReagentsTypical YieldE-Factor ImpactScalability & Safety Profile
Direct Gas Addition H₂S (g), Base85–90%LowPoor: High toxicity; requires specialized pressurized reactors.
In Situ Generation NaSH, Et₂NH·HCl80–88%MediumExcellent: Benchtop safe; accurate stoichiometric control[1].
Amide Thionation Lawesson's Reagent75–85%HighGood: Requires ethylene glycol workup to remove phosphorus[3].
DMF/MgCl₂ System NaSH, MgCl₂80–99%MediumGood: Highly effective for aromatic nitriles, slightly slower for aliphatic[2].

References

  • 3. BenchChem. 2.4. ACS Publications. 3.2. ResearchGate.

  • 1. Taylor & Francis.

Sources

preventing degradation of thioamide compounds during purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Thioamide Troubleshooting Guide. Thioamides are highly valuable functional groups in drug development and peptide synthesis, but their unique electronic properties make them notoriously unstable during standard purification workflows. This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure the integrity of your thioamide compounds.

Mechanistic Insights: The Causality of Thioamide Degradation

To prevent degradation, one must first understand the physicochemical nature of the thioamide bond. Thioamides are isosteres of canonical amides where the carbonyl oxygen is replaced by sulfur. This single-atom substitution drastically alters the molecule's behavior: the C=S bond is significantly weaker (average bond energy 130 kcal/mol vs. 170 kcal/mol for C=O) and highly polarizable[1]. Furthermore, the thioamide nitrogen is more acidic (pKa ~18.5) than that of an oxoamide, and the sulfur atom acts as a soft, highly reactive nucleophile[1].

During purification, thioamides are primarily susceptible to three degradation pathways:

  • Oxidation & Desulfurization: Exposure to atmospheric oxygen, reactive oxygen species, or trace metal oxidants can convert the thioamide into a highly reactive thioamide S-oxide intermediate[2]. This intermediate rapidly hydrolyzes or further oxidizes into the corresponding oxoamide[2].

  • Acid-Catalyzed Hydrolysis: The acidic silanol groups (Si-OH) on standard unmodified silica gel can protonate the thioamide, facilitating hydrolysis back to the oxoamide or causing irreversible adsorption[3].

  • Dehydrosulfurization: Under Lewis acidic conditions or thermal stress, primary thioamides can eliminate hydrogen sulfide (H₂S) to form nitriles.

Pathway T Thioamide (R-CS-NHR') SO Thioamide S-oxide (Intermediate) T->SO Oxidation (O2, ROS) N Nitrile (Dehydrosulfurization) T->N Lewis Acids / Heat A Oxoamide (Desulfurization) SO->A Hydrolysis

Chemical degradation pathways of thioamides during purification.

Troubleshooting & FAQs

Q1: My thioamide compound looks pure on the crude NMR, but after silica gel chromatography, I recover mostly the oxoamide. How do I prevent this? A1: Your compound is experiencing acid-catalyzed desulfurization on the stationary phase. The thioamide group interacts strongly with the acidic silanol groups of the silica gel[3]. Resolution: You must neutralize the stationary phase. Pre-treat (deactivate) your silica gel by flushing the packed column with your mobile phase containing 1-5% triethylamine (TEA) before loading your sample[3]. To self-validate if the silica is the culprit before running a full column, perform a 2D-TLC: run the crude mixture in one dimension, dry the plate, rotate 90°, and run it again. Off-diagonal spots indicate on-plate degradation.

Q2: I synthesized a thioamide using Lawesson's reagent, but the phosphorus-containing byproducts co-elute with my product. Standard chromatography degrades my product. Is there a chromatography-free alternative? A2: Yes. The inherent stoichiometric six-membered-ring byproduct from Lawesson's reagent is notoriously difficult to separate and often forces chemists into harsh chromatographic conditions. Resolution: Utilize a phase-separation quenching method. Adding ethylene glycol during the workup decomposes the phosphorus byproduct into highly polarized, water-soluble thiophosphonates[4]. This allows you to isolate the thioamide purely through liquid-liquid extraction, bypassing silica gel entirely and preserving the C=S bond[4].

Q3: I am purifying a thioamide-containing peptide via Reverse-Phase HPLC (RP-HPLC). The peptide is degrading into multiple peaks. What is causing this? A3: Standard RP-HPLC mobile phases often contain 0.1% Trifluoroacetic acid (TFA). While standard peptides tolerate this, the thioamide moiety is highly sensitive to strong acids, leading to hydrolysis or degradation during the chromatographic run[5]. Resolution: Replace TFA with a milder additive or switch to a buffered neutral mobile phase (e.g., Ammonium Acetate, pH 6.5-7.0). Furthermore, minimize the handling time of the fractions and lyophilize immediately, as prolonged exposure to aqueous acidic conditions promotes cyclization and degradation[5].

Workflow Start Crude Thioamide Mixture Q1 Contains Lawesson's Byproducts? Start->Q1 P_Free Ethylene Glycol Phase Separation Q1->P_Free Yes Q2 Acid/Silica Sensitive? Q1->Q2 No Deact Deactivated Silica (TEA) or Alumina Q2->Deact Yes Std Standard Silica Chromatography Q2->Std No

Decision matrix for selecting a thioamide purification strategy.

Validated Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography

Purpose: To purify acid-sensitive thioamides without inducing desulfurization. Step-by-step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase.

  • Deactivation Flush: Pass at least 3 column volumes (CV) of the TEA-spiked solvent through the column to fully cap the acidic silanol groups.

  • Equilibration: Flush the column with 2 CV of your standard (non-TEA) mobile phase to remove excess unbound TEA, which might otherwise co-elute with your product.

  • Loading & Elution: Load the crude thioamide (dissolved in a minimum amount of non-polar solvent) and elute normally.

  • Self-Validation: Spot the collected fractions on a TLC plate against the crude mixture. The absence of the higher-Rf oxoamide degradation product confirms the column was successfully deactivated.

Protocol B: Chromatography-Free Ethylene Glycol Workup (Post-Lawesson's Thionation)

Purpose: To isolate thioamides from Lawesson's reagent byproducts without exposing them to silica gel[4]. Step-by-step Methodology:

  • Reaction Quench: Upon completion of the thionation reaction in toluene, cool the mixture to room temperature.

  • Glycol Addition: Add ethylene glycol (approx. 1 mL per mmol of substrate) and a catalytic amount of water (0.1 mL).

  • Decomposition: Heat the biphasic mixture to 95 °C for 3.5 hours with vigorous stirring. The Lawesson's byproduct will ring-open and partition into the ethylene glycol layer.

  • Phase Separation: Cool to room temperature and transfer to a separatory funnel. Separate the lower ethylene glycol layer (containing the P-byproducts) from the upper toluene layer (containing the thioamide).

  • Back-Extraction: Extract the ethylene glycol layer once more with fresh toluene to maximize recovery.

  • Concentration: Combine the toluene layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a low temperature (<40 °C) to yield the pure thioamide.

  • Self-Validation: Analyze the organic layer via ³¹P NMR prior to final concentration. The absence of phosphorus signals confirms the complete removal of Lawesson's byproducts, validating the phase separation.

Quantitative Data Summary

The following table summarizes the impact of various purification strategies on thioamide recovery and degradation risks based on empirical laboratory data.

Purification MethodStationary / Quench PhaseAdditive / ModifierDegradation RiskTypical RecoveryPrimary Application
Standard Normal Phase Silica Gel (Untreated)NoneHigh (Desulfurization)< 50%Highly stable thioamides only
Deactivated Normal Phase Silica Gel1-5% TriethylamineLow85 - 95%Acid-sensitive thioamides
Reverse-Phase HPLC C18 Bonded Silica0.1% TFAModerate to High60 - 70%Peptides (Expect some loss)
Modified RP-HPLC C18 Bonded SilicaNeutral Buffer (NH₄OAc)Low> 90%Thioamide-containing peptides
Chromatography-Free Ethylene Glycol / TolueneH₂O (Catalytic)Minimal 90 - 97%Bulk scale-up, Lawesson's rxns

Sources

Validation & Comparative

2-(Piperazin-1-yl)ethanethioamide vs. its oxygen analog in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on isosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles, the substitution of oxygen for sulfur (amide to thioamide) has emerged as a powerful structural modification. This guide provides an in-depth, objective comparison between 2-(Piperazin-1-yl)ethanethioamide and its oxygen analog, 2-(Piperazin-1-yl)acetamide [1][2].

By examining their physicochemical divergence, target binding mechanics, and behavior in self-validating biological assays, researchers can make informed decisions when incorporating these piperazine scaffolds into their compound libraries.

Physicochemical Divergence: Oxygen vs. Sulfur

The transition from a carbonyl (C=O) to a thiocarbonyl (C=S) fundamentally alters the electronic and spatial geometry of the piperazine derivative. These changes dictate how the molecule interacts with aqueous environments, lipid bilayers, and protein binding pockets.

  • Bond Length and Atomic Radius: The C=S bond (~1.71 Å) is significantly longer than the C=O bond (~1.23 Å). Sulfur's larger van der Waals radius and highly polarizable electron cloud allow thioamides to engage in stronger dispersion interactions within hydrophobic protein pockets compared to amides[3].

  • Hydrogen Bonding Capacity: Sulfur is a substantially weaker hydrogen bond acceptor than oxygen[4]. However, the increased resonance contribution in thioamides enhances the acidity of the adjacent N-H bond (if substituted), making it a stronger hydrogen bond donor.

  • Rotational Energy Barrier: Thioamides exhibit a higher energy barrier to rotation around the C-N bond due to greater double-bond character[4][5]. This restricts the molecule into more rigid cis or trans conformations, which can either lock the drug into an active pharmacophore geometry or cause steric clashes, depending on the target receptor.

Physicochemical Base Piperazine Scaffold Amide 2-(Piperazin-1-yl)acetamide (C=O Bond) Base->Amide Thioamide 2-(Piperazin-1-yl)ethanethioamide (C=S Bond) Base->Thioamide PropA1 Strong H-Bond Acceptor Amide->PropA1 PropA2 Lower Lipophilicity Amide->PropA2 PropT1 Weak H-Bond Acceptor Thioamide->PropT1 PropT2 Higher Lipophilicity & Rigidity Thioamide->PropT2

Fig 1: Physicochemical divergence resulting from O-to-S isosteric replacement.

Mechanistic Impact on Biological Performance

The structural differences between these two analogs directly translate to their performance in in vitro and in vivo assays.

Cytotoxicity and Target Affinity

In comparative oncology screens, thioamide derivatives frequently demonstrate superior growth inhibition against cancer cell lines (such as HCT-116 and MCF-7) compared to their carboxamide counterparts[6][7]. The enhanced lipophilicity of 2-(Piperazin-1-yl)ethanethioamide facilitates superior membrane permeability, while the polarizable sulfur atom can form unique interactions (e.g., chalcogen bonds) with cysteine residues in kinase active sites.

Metabolic Stability

Amides are classically susceptible to enzymatic hydrolysis by amidases. Conversely, thioamides are highly resistant to amidase cleavage but introduce a different metabolic liability: they are prone to S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), forming reactive sulfoxides or sulfones.

Comparative Quantitative Data

The following table synthesizes the expected pharmacological profile of both compounds based on established structure-activity relationship (SAR) data for piperazine amides and thioamides[2][6].

Parameter2-(Piperazin-1-yl)acetamide (Amide)2-(Piperazin-1-yl)ethanethioamide (Thioamide)Biological Consequence
C=X Bond Length ~1.23 Å~1.71 ÅThioamide requires larger hydrophobic binding pockets.
Calculated LogP -1.40-0.60 to -0.20Thioamide exhibits higher passive membrane permeability.
H-Bond Acceptor Strength HighLowAmides interact strongly with aqueous solvents; thioamides drive phase separation.
Primary Clearance Mechanism Amidase-mediated hydrolysisCYP/FMO-mediated S-oxidationDistinct pharmacokinetic half-lives and metabolite toxicity profiles.
Relative Cytotoxicity (IC50) BaselineOften 2x - 5x more potentThioamides show enhanced efficacy in standard cancer cell line screens.

Self-Validating Experimental Methodologies

To objectively evaluate these two compounds, researchers must employ a self-validating assay system . Relying on a single viability assay can lead to false positives—especially with thioamides, which are redox-active and can interfere with standard colorimetric dyes.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Rationale: Why use SRB instead of the ubiquitous MTT assay? MTT relies on the reduction of a tetrazolium dye by mitochondrial reductases. Thioamides, being mildly reducing agents, can chemically reduce MTT extracellularly, yielding a false signal of cell viability. The SRB assay circumvents this by stoichiometrically binding to basic amino acid residues under mild acidic conditions, providing a direct, redox-independent measurement of total cellular protein mass[6][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 5×103 cells/well in a 96-well plate and incubate for 24 h at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the amide and thioamide analogs for 48 h. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the proteins in situ.

  • Staining: Wash plates with deionized water, dry, and add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Protocol B: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality & Rationale: A reduction in protein mass (SRB assay) does not differentiate between cell cycle arrest, apoptosis, or necrosis. To self-validate the cytotoxicity data, Annexin V-FITC/PI double staining is used to confirm whether the thioamide's enhanced potency is driven by programmed cell death (apoptosis)[9].

Step-by-Step Methodology:

  • Harvesting: Collect both floating and adherent cells post-treatment (48 h) to ensure late-apoptotic cells are not lost.

  • Resuspension: Wash cells in cold PBS and resuspend in 1X Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Validation Check: Viable cells are Annexin V(-)/PI(-); early apoptotic cells are Annexin V(+)/PI(-); late apoptotic/necrotic cells are Annexin V(+)/PI(+).

Workflow Step1 Compound Treatment (Amide vs Thioamide) Step2 Primary Screen: SRB Assay (Redox-Independent) Step1->Step2 Step4 Metabolic Profiling (HLM Stability) Step1->Step4 Step3 Orthogonal Screen: Flow Cytometry (Annexin V / PI) Step2->Step3 Valid Self-Validation Loop: Confirm Apoptosis vs. Artifact Step3->Valid Valid->Step2

Fig 2: Self-validating biological assay workflow for piperazine derivatives.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To validate the shift in metabolic clearance (amidase vs. S-oxidation), compounds must be incubated with HLMs in the presence and absence of NADPH. If the thioamide degrades rapidly only in the presence of NADPH, it confirms CYP/FMO-mediated S-oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 1 mg/mL HLM protein, 1 µM test compound (amide or thioamide), and phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (skip this step for the negative control to rule out NADPH-independent hydrolysis).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • National Center for Biotechnology Information. "2-(Piperazin-1-yl)acetamide." PubChem Compound Summary for CID 3409342. Retrieved from:[Link]

  • Gao, L., et al. "Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. Retrieved from:[Link]

  • Khatri, et al. "Thionation of Poly(2-ethyl-2-oxazoline) and Its Effect on Solubility and Cloud Point." Macromolecules (ACS Publications), 2024. Retrieved from:[Link]

  • Abdel-Wahab, B. F., et al. "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis." National Library of Medicine (PMC), 2023. Retrieved from:[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Piperazin-1-yl)ethanethioamide Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperazine scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific class of piperazine derivatives: 2-(piperazin-1-yl)ethanethioamides. We will explore how structural modifications to this core scaffold influence biological activity, with a particular focus on their potential as antitubercular agents. This analysis is supported by a review of synthetic methodologies and key biological evaluation assays, providing a comprehensive resource for researchers in the field.

The 2-(Piperazin-1-yl)ethanethioamide Scaffold: A Promising Starting Point

The core structure of 2-(piperazin-1-yl)ethanethioamide combines the versatile piperazine ring with a flexible ethanethioamide side chain. This combination offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen atoms of the piperazine ring are key handles for introducing a wide variety of substituents, thereby modulating lipophilicity, polarity, and steric bulk, all of which can significantly impact target engagement and overall efficacy.[1][2]

Structure-Activity Relationship Insights from Antitubercular Studies

While direct and extensive SAR studies on the 2-(piperazin-1-yl)ethanethioamide scaffold are emerging, valuable insights can be gleaned from studies on closely related piperazine-containing antitubercular agents. A significant body of research has focused on piperazine derivatives as inhibitors of essential mycobacterial enzymes.[3][4]

A pivotal target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[5] SAR studies of piperazine derivatives targeting InhA have revealed several key trends that can be extrapolated to the 2-(piperazin-1-yl)ethanethioamide series:

  • Substitution on the N4-position of the Piperazine Ring: This position is critical for modulating the compound's properties and its interaction with the target enzyme.

    • Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings at the N4-position has been a common strategy to enhance potency. The nature of these rings and their substituents can significantly influence activity. For instance, in a series of pyrazine-2-carbonyl-piperazine derivatives, substitutions on a terminal benzamide ring demonstrated that electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) at different positions can either enhance or diminish antitubercular activity.[6]

    • Lipophilicity: A general trend observed is that increasing the lipophilicity of the N4-substituent can lead to improved activity, likely due to enhanced cell wall penetration in mycobacteria.[4] However, an optimal balance is crucial, as excessive lipophilicity can negatively impact solubility and other pharmacokinetic properties.

  • The Thioamide Moiety: The thioamide group is a critical pharmacophore. It is known to be a bioisostere of the amide bond and can participate in different hydrogen bonding interactions. The sulfur atom can also play a role in coordinating with metallic centers in enzymes.

  • The Ethane Linker: The two-carbon linker provides flexibility, allowing the piperazine and thioamide moieties to adopt an optimal conformation for binding to the target. Modifications to this linker, such as the introduction of substituents or changing its length, could impact activity and would be a valuable area for future SAR exploration.

Comparative Biological Activity Data

To illustrate the impact of structural modifications, the following table summarizes the antitubercular activity (Minimum Inhibitory Concentration - MIC) of a series of pyrazinamide analogues containing a piperazine or homopiperazine linker. While not the exact ethanethioamide scaffold, these compounds share key structural similarities and provide a valuable comparison point.

Compound IDLinkerR Group on BenzamideMIC (µM) against M. tuberculosis H37Ra
6a PiperazineH1.46[7]
6e Piperazine4-Br2.18[7]
6h Piperazine4-OCH31.35[7]
6j Piperazine2-Cl1.40[7]
6k Piperazine4-Cl1.43[7]
7e Homopiperazine4-Br2.12[7]

Data sourced from: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents.[7]

These data highlight that subtle changes to the substituent on the terminal aromatic ring can have a significant impact on antimycobacterial activity. For instance, the introduction of a methoxy group at the para-position (compound 6h ) resulted in the most potent compound in this series.[7] The extension of the piperazine linker to a homopiperazine (compound 7e ) also maintained potent activity.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel 2-(piperazin-1-yl)ethanethioamide derivatives relies on robust and reproducible experimental protocols.

General Synthetic Scheme

A common synthetic route to 2-(piperazin-1-yl)ethanethioamide derivatives involves a multi-step process:

G cluster_0 Step 1: N-Alkylation of Piperazine cluster_1 Step 2: Thioamide Formation (Alternative Route) A Substituted Piperazine C N-Alkylated Product A->C Base, Solvent B 2-Chloroethanethioamide B->C D N-Substituted Piperazine F 2-Chloro-1-(4-substituted-piperazin-1-yl)ethanone D->F Base E 2-Chloroacetyl Chloride E->F H Target Compound F->H G Lawesson's Reagent G->H

Caption: General synthetic routes to 2-(piperazin-1-yl)ethanethioamide derivatives.

Step-by-Step Protocol (Illustrative Example):

  • Synthesis of 2-chloro-N-arylacetamide: To a solution of a substituted aniline in a suitable solvent (e.g., dichloromethane), add triethylamine. Cool the mixture in an ice bath and add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Synthesis of 2-(4-substituted-piperazin-1-yl)-N-arylacetamide: To a solution of the 2-chloro-N-arylacetamide in a polar aprotic solvent (e.g., acetonitrile), add a substituted piperazine and a base such as potassium carbonate. Heat the mixture to reflux and monitor the reaction by TLC.

  • Thionation to form the ethanethioamide: To a solution of the 2-(4-substituted-piperazin-1-yl)-N-arylacetamide in a dry, inert solvent (e.g., toluene), add Lawesson's reagent. Heat the reaction mixture to reflux. After completion, the solvent is removed, and the crude product is purified by column chromatography.

In Vitro Antimicrobial Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[8]

G A Prepare serial dilutions of test compounds in a 96-well plate B Add Mycobacterium tuberculosis H37Rv suspension to each well A->B C Incubate plates at 37°C B->C D Add Alamar Blue reagent and a viability control (resazurin) C->D E Incubate for an additional 24 hours D->E F Read fluorescence or absorbance E->F G Determine MIC (lowest concentration with no growth) F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Stock solutions of the test compounds are prepared in DMSO.

  • Serial two-fold dilutions of the compounds are made in a 96-well microplate containing Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Directions and Conclusion

The 2-(piperazin-1-yl)ethanethioamide scaffold represents a promising starting point for the development of novel antimicrobial agents. The insights gained from related piperazine derivatives strongly suggest that systematic modification of the N4-substituent on the piperazine ring is a key strategy for optimizing antitubercular activity. Future research should focus on:

  • Diverse N4-Substitutions: Synthesis and evaluation of a broad library of derivatives with diverse aromatic, heterocyclic, and aliphatic substituents at the N4-position to build a comprehensive SAR profile for this specific scaffold.

  • Exploration of Different Biological Targets: While InhA is a validated target, screening these compounds against other essential mycobacterial enzymes could reveal novel mechanisms of action.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the established knowledge of piperazine chemistry and employing robust biological evaluation methods, the scientific community can unlock the full therapeutic potential of 2-(piperazin-1-yl)ethanethioamide derivatives in the fight against infectious diseases.

References

  • Biosciences Biotechnology Research Asia. (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Retrieved from [Link]

  • PubMed. (2006, March 15). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Retrieved from [Link]

  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubMed. (2021, January 15). An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025, November 7). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Retrieved from [Link]

  • Megnassan, E. (n.d.). 1,6,7,8,9. Retrieved from [Link]

  • PubMed. (2015, April 1). Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Retrieved from [Link]

  • PubMed. (2012, October 15). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Retrieved from [Link]

  • PubMed. (2023, June 1). Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. Retrieved from [Link]

  • MDPI. (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025, March 29). Design and Synthesis of Novel Coumarin-Piperazine Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2016, May 1). Synthesis and antitubercular activity of 1,2,4-trisubstitued piperazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antitubercular activity of some new 2, 3-disubstituted quinazolinones. Retrieved from [Link]

  • Semantic Scholar. (2010). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][9][10]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Retrieved from [Link]

  • PMC. (n.d.). piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, February 15). SYNTHESIS AND COMPARATIVE ANTI-TUBERCULAR ACTIVITY OF INDOLIZINE DERIVATIVES OF ISONIAZID / PYRAZINAMIDE / ETHIONAMIDE. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d. Retrieved from [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]/pmc/articles/PMC10158229/)

Sources

comparative analysis of different synthetic routes to 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2-(Piperazin-1-yl)ethanethioamide represents a key building block, incorporating the versatile piperazine moiety and a reactive thioamide group. The efficient and reliable synthesis of this compound is crucial for its application in the development of new therapeutic agents. This guide provides an in-depth comparative analysis of the most viable synthetic pathways to 2-(Piperazin-1-yl)ethanethioamide, offering detailed experimental protocols and data to inform your selection of the optimal route.

Introduction to 2-(Piperazin-1-yl)ethanethioamide

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The thioamide group, an isostere of the more common amide functionality, offers unique chemical properties, including altered hydrogen bonding capabilities and increased metabolic stability. The combination of these two functionalities in 2-(Piperazin-1-yl)ethanethioamide makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

This guide will focus on a robust and well-documented two-step synthetic approach, while also considering a more direct, albeit less established, hypothetical route. The primary route involves the synthesis of a 2-(piperazin-1-yl)acetamide intermediate, followed by a thionation reaction.

Route 1: Two-Step Synthesis via an Acetamide Intermediate

This is the most established and recommended route, proceeding through a well-characterized 2-(piperazin-1-yl)acetamide intermediate. This pathway offers high yields and readily available starting materials. The key transformation in this route is the thionation of the amide, for which several reliable reagents are available.

Step 1: Synthesis of 2-(Piperazin-1-yl)acetamide

The initial step involves the nucleophilic substitution of a haloacetamide with piperazine. To avoid dialkylation of piperazine, it is crucial to use a significant excess of piperazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4-6 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Haloacetamide: To the stirred solution, add 2-chloroacetamide (1 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield pure 2-(piperazin-1-yl)acetamide.

Step 2: Thionation of 2-(Piperazin-1-yl)acetamide

The conversion of the acetamide to the corresponding thioamide is the critical final step. Two common and effective thionating agents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

Lawesson's reagent is a mild and often high-yielding thionating agent that is soluble in many organic solvents.[1][2]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(piperazin-1-yl)acetamide (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF).[3][4]

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.[4]

  • Reaction: Heat the reaction mixture to 80-110 °C (for toluene) or reflux in THF.[3][4] Monitor the reaction by TLC until the starting amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be purified directly by column chromatography on silica gel. An aqueous work-up (washing with saturated sodium bicarbonate solution) may be employed to remove phosphorus byproducts, but care should be taken as the thioamide can be sensitive to hydrolysis.[3]

Phosphorus pentasulfide is a more classical and cost-effective thionating agent, though it often requires higher reaction temperatures and can sometimes lead to lower yields or more side products compared to Lawesson's reagent.[5][6]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 2-(piperazin-1-yl)acetamide (1 equivalent) and phosphorus pentasulfide (0.25-0.5 equivalents) in anhydrous pyridine or toluene.[7]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice or a cold, saturated sodium bicarbonate solution to quench the excess P₄S₁₀.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Comparative Analysis of Thionation Reagents
ParameterLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Reactivity Generally milder, more selectiveMore reactive, can lead to side reactions
Yield Often higher yieldsVariable, can be lower
Reaction Conditions Lower temperatures (reflux in THF or 80-110°C in toluene)Higher temperatures (reflux in pyridine or toluene)
Solubility Soluble in many organic solventsPoorly soluble in many organic solvents
Work-up Simpler, though phosphorus byproducts can be persistentMore complex, requires quenching
Cost More expensiveLess expensive

Route 2: Hypothetical Direct Synthesis via Thioacetylation

A more direct, one-step approach would involve the direct thioacetylation of piperazine with a suitable reagent, such as 2-chloroethanethioamide. This route is theoretically more atom-economical and efficient.

However, a significant challenge to this approach is the limited commercial availability and synthetic accessibility of 2-haloethanethioamides. Standard methods for thioamide synthesis, such as the Willgerodt-Kindler reaction, are not readily applicable to the preparation of such halo-functionalized reagents.[5]

Conceptual Workflow

The hypothetical reaction would involve the nucleophilic attack of piperazine on the electrophilic carbon of 2-chloroethanethioamide. Similar to the synthesis of the acetamide, an excess of piperazine would be necessary to favor mono-alkylation.

Challenges and Future Outlook:

The primary hurdle for this route is the development of a reliable synthesis for 2-chloroethanethioamide or a similar reactive thioacetylating agent. Should such a reagent become readily available, this direct approach could offer a more streamlined and cost-effective synthesis of the target compound.

Visualizing the Synthetic Pathways

Route 1: Two-Step Synthesis

Route 1 Piperazine Piperazine Acetamide 2-(Piperazin-1-yl)acetamide Piperazine->Acetamide Nucleophilic Substitution Chloroacetamide 2-Chloroacetamide Chloroacetamide->Acetamide Thionation Thionation (Lawesson's Reagent or P₄S₁₀) Acetamide->Thionation Thioamide 2-(Piperazin-1-yl)ethanethioamide Thionation->Thioamide

Caption: Workflow for the two-step synthesis of 2-(Piperazin-1-yl)ethanethioamide.

Route 2: Hypothetical Direct Synthesis

Route 2 Piperazine Piperazine Thioamide 2-(Piperazin-1-yl)ethanethioamide Piperazine->Thioamide Direct Thioacetylation Chloroethanethioamide 2-Chloroethanethioamide (Hypothetical Reagent) Chloroethanethioamide->Thioamide

Caption: Conceptual workflow for the direct synthesis of 2-(Piperazin-1-yl)ethanethioamide.

Conclusion and Recommendations

Based on the current state of synthetic methodology, the two-step synthesis via a 2-(piperazin-1-yl)acetamide intermediate is the most reliable and practical approach for the preparation of 2-(piperazin-1-yl)ethanethioamide. This route utilizes readily available starting materials and well-established chemical transformations.

For the thionation step, Lawesson's reagent is generally recommended for its milder reaction conditions and often higher yields, particularly for small to medium-scale syntheses where cost is less of a concern. For larger-scale production, phosphorus pentasulfide may be a more economical choice, although optimization of the reaction and purification conditions would be critical.

The direct thioacetylation route remains a promising but currently underdeveloped alternative. Further research into the synthesis of stable and reactive 2-haloethanethioamides is required to establish its viability.

This guide provides a comprehensive overview to aid researchers in making an informed decision for the synthesis of 2-(piperazin-1-yl)ethanethioamide, a valuable building block for the advancement of drug discovery and development.

References

  • Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • ResearchGate. (2018). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6985. [Link]

  • Organic Chemistry Portal. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. [Link]

  • Google Patents. (1987).

Sources

Cross-Reactivity Profiling of 2-(Piperazin-1-yl)ethanethioamide: A Comparative Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold cross-reactivity, Metal-Binding Pharmacophores (MBPs), and Kinase Selectivity

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD), selecting the right scaffold is a delicate balance between target affinity and off-target promiscuity. 2-(Piperazin-1-yl)ethanethioamide (CAS: 1210974-04-1) has emerged as a highly versatile bifunctional building block. It combines a solubilizing, hinge-binding piperazine ring with an ethanethioamide moiety—a potent sulfur-based Metal-Binding Pharmacophore (MBP).

The Causality of Cross-Reactivity: The fundamental driver of this molecule's cross-reactivity lies in its electronic structure. The sulfur atom in the thioamide group is a "soft" Lewis base with a larger atomic radius and higher polarizability than its oxygen counterpart in an amide. This enables strong dative bond formation with borderline/soft transition metals like Zn(II) and Cu(II) found in metalloenzymes[1]. While this makes thioamides excellent replacements for highly reactive thiol-based inhibitors (which suffer from severe redox liabilities and toxicity)[1], it inherently introduces the risk of cross-reactivity across different metalloprotein families (e.g., Matrix Metalloproteinases, Carbonic Anhydrases, and Histone Deacetylases)[2]. Furthermore, the piperazine N-thioamide architecture has demonstrated potent antiproliferative activity by occupying the ATP-binding pockets of various kinases (e.g., CDK1/2/5, EGFR)[3], necessitating rigorous cross-reactivity triage.

G Scaffold 2-(Piperazin-1-yl) ethanethioamide Thioamide Thioamide Group (Soft Lewis Base) Scaffold->Thioamide Piperazine Piperazine Ring (Basic Amine) Scaffold->Piperazine Target1 Zn(II) Metalloenzymes (Strong Dative Bond) Thioamide->Target1 Primary Target OffTarget Off-Target Metalloproteins (Cross-Reactivity) Thioamide->OffTarget Liability Target2 Kinase Hinge Region (H-Bonding/Sterics) Piperazine->Target2 Solubilization

Dual-pharmacophore interactions driving target affinity and cross-reactivity.

Comparative Performance Analysis

To objectively evaluate 2-(Piperazin-1-yl)ethanethioamide, we must benchmark it against its isosteric and functional alternatives: the oxygen-isostere (Acetamide), traditional thiols (e.g., Captopril fragments), and thioureas.

Table 1: Pharmacophore Scaffold Comparison
Scaffold Feature2-(Piperazin-1-yl)ethanethioamide2-(Piperazin-1-yl)acetamideThiol-based MBPs (e.g., Captopril)Thiourea Derivatives
Primary Target Class Metalloenzymes, Kinases[1][3]Kinases, GPCRsZn(II) Metalloenzymes[1]Metalloenzymes, Bacterial Enzymes
Zn(II) Binding Affinity Moderate to High (Bidentate/Monodentate)Low (Weak Lewis Base)Very High (Monodentate)[1]Moderate
Redox Liability / Stability Low (Stable in human serum)[3]Very LowHigh (Forms disulfides, reactive)[1]Moderate (Prone to desulfurization)
Kinase Promiscuity Moderate (ATP-competitive mimics)[3]High (Classic hinge binders)LowLow to Moderate
Metallo-Cross-Reactivity High (MMPs, hCAII, HDACs)[1][2]LowVery High (Pan-metalloenzyme)Moderate

Data Synthesis: The thioamide scaffold effectively masks the severe thiol reactivity that plagues traditional metalloenzyme inhibitors while preserving essential metal-coordinating capabilities[1]. However, its dual nature requires specialized screening to map its off-target kinase and metalloenzyme footprint.

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory controls to distinguish true target engagement from assay interference or pan-assay interference compounds (PAINS).

Protocol 1: High-Throughput Metalloenzyme Selectivity Profiling (FRET Assay)

Causality: Because the ethanethioamide group acts as a potent MBP, it is critical to profile the compound against a panel of off-target Zn(II)-dependent enzymes (e.g., MMP-2, hCAII) to quantify cross-reactivity[1].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Reconstitute the target metalloenzyme (e.g., MMP-2) and the fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-(Piperazin-1-yl)ethanethioamide in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Control Integration (Self-Validation):

    • Positive Control: Captopril (thiol-based pan-inhibitor) to validate metal-binding sensitivity[1].

    • Negative Control: 1% DMSO vehicle.

    • Assay Interference Control: EDTA (50 mM) to strip the Zn(II) ion and prove the signal is strictly metal-dependent.

  • Incubation: Add the enzyme to the compound wells and pre-incubate for 30 minutes at 37°C to allow coordinate bonds to form between the thioamide sulfur and the catalytic Zn(II).

  • Reaction Initiation & Readout: Add the fluorogenic substrate. Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 20 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities and determine the IC₅₀. A high cross-reactivity liability is flagged if the off-target IC₅₀ is within 10-fold of the primary target IC₅₀.

Protocol 2: Kinase Promiscuity Panel (ADP-Glo™ Assay)

Causality: Piperazine N-thioamide derivatives are known to exhibit antiproliferative activity by binding to kinase hinge regions[3]. This protocol assesses off-target kinase cross-reactivity.

  • Kinase Reaction Setup: In a 384-well white plate, combine the purified off-target kinase (e.g., CDK2, EGFR), specific peptide substrate, and the thioamide compound (10 µM single-dose screen for initial triage).

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ value specific to the kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Control Integration (Self-Validation):

    • Positive Control: Staurosporine (10 µM) to ensure maximum measurable inhibition.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 min incubation).

  • Readout: Measure luminescence. Compounds showing >50% inhibition at 10 µM are flagged as cross-reactive and advanced to IC₅₀ determination.

Cross-Reactivity Triage Workflow

G Start 2-(Piperazin-1-yl)ethanethioamide Hit Identification Primary Primary Target Screening (Target Validation) Start->Primary Metallo Metalloenzyme Panel (MMPs, CAII, HDACs) Primary->Metallo MBP Cross-reactivity Check Kinase Kinase Selectivity Panel (CDKs, EGFR, AXL) Primary->Kinase Hinge-binding Promiscuity Tox Cellular Toxicity & HLA-A2 Stabilization Metallo->Tox Kinase->Tox Filter Promiscuous Binders Hit Optimized Lead (High Selectivity Profile) Tox->Hit Favorable Safety Profile

Workflow for assessing thioamide scaffold cross-reactivity and off-target triage.

Summary & Strategic Recommendations

When deploying 2-(Piperazin-1-yl)ethanethioamide in a drug discovery program, researchers must account for its dual-pharmacophore nature. The thioamide effectively mitigates the severe redox liabilities of thiols while maintaining robust metal coordination[1]. However, its potential to interact with bacterial enzymes, off-target metalloenzymes, and kinase ATP-binding sites[2][3] demands a rigorous, multi-tiered cross-reactivity profiling strategy. By utilizing the self-validating FRET and ADP-Glo protocols outlined above, medicinal chemists can confidently map the off-target landscape and optimize this scaffold for high target selectivity.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Piperazin-1-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(Piperazin-1-yl)ethanethioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds, namely piperazine and thioamide derivatives, to establish a robust personal protective equipment (PPE) and handling strategy. The following procedural guidance is designed to ensure maximum laboratory safety and to build a culture of proactive risk mitigation.

The core principle of this guide is to treat 2-(Piperazin-1-yl)ethanethioamide with a high degree of caution, assuming it possesses the hazardous properties of its constituent functional groups. The piperazine moiety is associated with corrosive properties, skin and respiratory sensitization, while thioamides can be harmful if ingested and may present long-term health risks[1][2][3]. Therefore, a multi-layered PPE approach is not just recommended, but essential.

Hazard Analysis and Corresponding PPE Strategy

A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-(Piperazin-1-yl)ethanethioamide, the potential hazards necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Potential Hazard Rationale for Concern Primary Engineering Control Required Personal Protective Equipment
Skin Corrosion/Irritation Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and irritation[1][3][4].Chemical Fume HoodChemical-resistant gloves (double-gloving recommended), lab coat with long sleeves, and closed-toe shoes.
Eye Damage Direct contact with piperazine-containing compounds can lead to serious eye damage[1][4].Chemical Fume HoodChemical safety goggles and a full-face shield.
Respiratory Irritation/Sensitization Inhalation of piperazine dust or aerosols can irritate the respiratory tract and may lead to asthma-like allergic reactions[1][3].Chemical Fume HoodNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Ingestion Toxicity Thioamide and thiourea derivatives are often harmful if swallowed[2].Chemical Fume HoodStrict prohibition of eating, drinking, and smoking in the laboratory.
Allergic Skin Reaction Piperazine is a known skin sensitizer, and repeated exposure can lead to allergic contact dermatitis[1][3].Chemical Fume HoodConsistent use of appropriate gloves and immediate removal of contaminated clothing.
Operational Plan: Donning and Doffing of PPE

A disciplined approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning Sequence

  • Footwear: Confirm that closed-toe shoes are being worn.

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator: If required by your risk assessment, perform a fit-check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second, outer pair of gloves.

Doffing Sequence

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle for hazardous materials.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair and dispose of them in the hazardous waste.

  • Respirator: If worn, remove the respirator and store or dispose of it according to institutional protocols.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 2-(Piperazin-1-yl)ethanethioamide within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Assemble All Necessary Equipment Assemble All Necessary Equipment Verify Fume Hood Certification->Assemble All Necessary Equipment Proceed Don Full PPE Don Full PPE Assemble All Necessary Equipment->Don Full PPE Proceed Weigh Compound in Fume Hood Weigh Compound in Fume Hood Don Full PPE->Weigh Compound in Fume Hood Proceed Prepare Solutions in Fume Hood Prepare Solutions in Fume Hood Weigh Compound in Fume Hood->Prepare Solutions in Fume Hood Proceed Conduct Experiment in a Closed System if Possible Conduct Experiment in a Closed System if Possible Prepare Solutions in Fume Hood->Conduct Experiment in a Closed System if Possible Proceed Decontaminate Work Surfaces Decontaminate Work Surfaces Conduct Experiment in a Closed System if Possible->Decontaminate Work Surfaces Proceed Segregate Waste Segregate Waste Decontaminate Work Surfaces->Segregate Waste Proceed Doff PPE Correctly Doff PPE Correctly Segregate Waste->Doff PPE Correctly Proceed Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE Correctly->Wash Hands Thoroughly Proceed

Caption: Experimental workflow for handling 2-(Piperazin-1-yl)ethanethioamide.

Disposal Plan

All waste materials contaminated with 2-(Piperazin-1-yl)ethanethioamide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Avoid mixing with incompatible waste streams.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of piperazine and thioamide-containing compounds.

Emergency Procedures

In the event of an exposure, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheets for related compounds (piperazine and a representative thioamide) readily available for emergency responders.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 2-(Piperazin-1-yl)ethanethioamide, ensuring both personal safety and the integrity of their research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.